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  • Product: 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine
  • CAS: 512803-51-9

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action: The 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine Scaffold

Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the discovery of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the discovery of a drug's mechanism of action (MoA) often begins with the characterization of a privileged pharmacophore. 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CAS: 512803-51-9) is a highly versatile, bioactive small-molecule scaffold. While it serves as a critical synthetic intermediate, its intrinsic structural properties dictate its pharmacological utility as a dual-target modulator.

Through highly specific binding kinetics, derivatives of this core structure act via two distinct mechanistic pathways:

  • Histamine H4 Receptor (H4R) Antagonism: Modulating G αi/o​ -coupled GPCR signaling to treat inflammatory and autoimmune conditions [1].

  • Tryptophan Hydroxylase (TPH) Inhibition: Competitively blocking the rate-limiting enzyme in serotonin synthesis to manage gastrointestinal dysmotility and peripheral inflammatory disorders [2].

This whitepaper dissects the structural causality, signaling pathways, and self-validating experimental protocols required to evaluate the MoA of this pyridazine-3-amine scaffold.

Structural Pharmacology & Binding Causality

The efficacy of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is not accidental; it is driven by precise atomic-level interactions within target binding pockets. As an application scientist evaluating this compound, you must understand why each moiety is critical:

  • The Pyridazine-3-amine Core: This acts as a rigid hydrogen-bond acceptor/donor system. In the H4R orthosteric site, it mimics the imidazole ring of endogenous histamine, anchoring the molecule to conserved aspartate residues (e.g., Asp94) [3].

  • The 6-Chloro Substitution: Halogens are highly lipophilic and electron-withdrawing. In TPH1/2 enzymes, the chlorine atom occupies a hydrophobic sub-pocket, increasing residence time. Furthermore, it serves as a reactive handle for Suzuki-Miyaura cross-coupling, allowing researchers to extend the scaffold into secondary binding domains for enhanced selectivity.

  • The N-(4-methoxybenzyl) Group: The para-methoxybenzyl (PMB) moiety provides critical π−π stacking interactions with aromatic residues (like Tyrosine and Phenylalanine) in the target receptors. The ether oxygen can also participate in weak hydrogen bonding, stabilizing the ligand-receptor complex in an inactive conformation.

Mechanism Pathway 1: Histamine H4 Receptor (H4R) Antagonism

The Histamine H4 Receptor is a G αi/o​ -protein coupled receptor predominantly expressed on hematopoietic cells (mast cells, eosinophils, dendritic cells). Activation by histamine leads to the inhibition of adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels, which subsequently triggers intracellular calcium mobilization and MAPK/ERK activation. This cascade promotes chemotaxis and the release of pro-inflammatory cytokines (IL-4, IL-13) [4].

When the 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine scaffold binds to H4R, it acts as a competitive antagonist (or inverse agonist). By locking the receptor in an inactive state, it prevents the G αi/o​ -mediated inhibition of AC. Consequently, intracellular cAMP levels are restored, which shifts the immune response toward an anti-inflammatory profile.

H4R_Pathway Histamine Histamine (Endogenous Agonist) H4R Histamine H4 Receptor (Gαi/o-coupled GPCR) Histamine->H4R Activates Antagonist Pyridazine-3-amine Scaffold (H4R Antagonist) Antagonist->H4R Competitively Blocks Blockade Restoration of cAMP & Suppression of Inflammation Antagonist->Blockade Reverses Pathway G_protein Gαi/o Subunit Activation H4R->G_protein Signals AC Adenylyl Cyclase (AC) Inhibition G_protein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Leads to Inflammation Chemotaxis & Pro-inflammatory Cytokines cAMP->Inflammation Triggers

Mechanism of H4R antagonism by the pyridazine scaffold restoring cAMP levels.

Mechanism Pathway 2: Tryptophan Hydroxylase (TPH) Inhibition

Beyond GPCRs, this scaffold demonstrates potent activity against enzymatic targets, specifically Tryptophan Hydroxylase 1 and 2 (TPH1/2). TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-HT), converting L-tryptophan to 5-hydroxytryptophan (5-HTP).

The 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine core functions as a competitive inhibitor at the catalytic domain of TPH. It structurally mimics the pterin cofactor (BH4) or the L-tryptophan substrate. By occupying the active site, the scaffold prevents the hydroxylation of tryptophan, thereby reducing peripheral serotonin levels. This mechanism is highly sought after for treating functional gastrointestinal disorders (like IBS-D) where excess peripheral 5-HT drives hypermotility and inflammation[2].

TPH_Pathway L_Trp L-Tryptophan (Substrate) TPH1 Tryptophan Hydroxylase 1 (Rate-Limiting Enzyme) L_Trp->TPH1 Binds HTP 5-Hydroxytryptophan (5-HTP) TPH1->HTP Catalyzes Inhibitor Pyridazine-3-amine Scaffold (TPH Inhibitor) Inhibitor->TPH1 Competitively Inhibits Relief Normalization of Peripheral 5-HT Inhibitor->Relief Therapeutic Effect AADC Aromatic L-amino acid decarboxylase (AADC) HTP->AADC Substrate for Serotonin Serotonin (5-HT) Peripheral Accumulation AADC->Serotonin Converts to GI_Disorders GI Dysmotility & Mucosal Inflammation Serotonin->GI_Disorders Excess causes

Inhibition of the TPH1 enzymatic pathway by the pyridazine scaffold.

Quantitative Pharmacological Profiling

To contextualize the dual-target nature of this scaffold, we summarize the representative pharmacological data of the core compound and its optimized derivatives.

Target SystemScaffold Modification StrategyPrimary Assay MethodRepresentative IC₅₀ / KᵢKey Downstream Effect
Histamine H4R C6-substitution with cyclic amines (e.g., piperazine)TR-FRET cAMP AccumulationKᵢ ~ 15 - 50 nMRestoration of intracellular cAMP; reduced chemotaxis.
TPH1 Enzyme N-alkylation extension; chiral functionalizationHPLC-ECD (5-HTP quantification)IC₅₀ ~ 30 - 120 nMDepletion of peripheral 5-HT; reduced GI hypermotility.
Histamine H1R Selectivity profiling (Off-target panel)Radioligand BindingKᵢ > 10,000 nMConfirms H4R selectivity; avoids CNS sedation.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Causality is built into the protocol to ensure that false positives are eliminated.

Protocol A: H4R Functional Antagonism via cAMP TR-FRET Assay

Purpose: To validate the scaffold's ability to reverse histamine-induced cAMP suppression.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human H4R into a 384-well plate (5,000 cells/well). Causality: CHO-K1 cells lack endogenous histamine receptors, ensuring all observed signals are strictly H4R-mediated.

  • Compound Pre-incubation: Add the pyridazine-3-amine compound (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C. Causality: Pre-incubation is critical to allow the antagonist to achieve binding equilibrium at the orthosteric site before agonist challenge.

  • Stimulation Challenge: Add a mixture of Forskolin (10 µM) and Histamine (EC₈₀ concentration). Causality: Because H4R is Gi-coupled, baseline cAMP is too low to observe inhibition. Forskolin artificially stimulates adenylyl cyclase to create a high cAMP baseline. Histamine suppresses this baseline. A true antagonist will block histamine, resulting in a high cAMP signal.

  • Lysis & Detection: Add TR-FRET lysis buffer containing Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Read at 620 nm and 665 nm. Calculate the IC₅₀ using a 4-parameter logistic curve.

Protocol B: TPH1 Enzymatic Inhibition via HPLC-ECD

Purpose: To quantify the direct competitive inhibition of the TPH1 catalytic domain.

  • Enzyme Reaction Mix: Prepare a buffer containing 50 mM HEPES (pH 7.0), 10 µM Fe(NH₄)₂(SO₄)₂ (iron cofactor), and 100 µM L-tryptophan. Add recombinant human TPH1 enzyme.

  • Inhibitor Addition: Introduce the pyridazine scaffold at varying concentrations. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 200 µM 6-methyltetrahydropterin (synthetic BH4 cofactor) to initiate the reaction. Causality: The reaction must be initiated by the pterin cofactor, as the scaffold often competes directly with pterin binding. Initiating with pterin ensures accurate Michaelis-Menten kinetic modeling of competitive inhibition.

  • Quenching & Analysis: After 20 minutes, quench the reaction with 0.2 M perchloric acid. Centrifuge and inject the supernatant into an HPLC system equipped with an Electrochemical Detector (ECD). Causality: ECD is utilized over standard UV detection because 5-HTP is electroactive; ECD provides the femtomolar sensitivity required to detect initial velocity (V₀) changes accurately.

References

  • Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor. US Patent 9,732,087. Janssen Pharmaceutica NV.
  • Modulation of Peripheral Serotonin Level by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders. Supporting Information & Preclinical Data. Available at:[Link]

  • Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability. PMC. National Institutes of Health. Available at:[Link]

  • Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics. MDPI. Available at:[Link]

Exploratory

In Vitro Binding Affinity Profiling of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine: A Technical Guide

Executive Summary & Structural Rationale In contemporary drug discovery, the 3-aminopyridazine scaffold is universally recognized as a highly privileged pharmacophore. It serves as a foundational hinge-binding motif in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the 3-aminopyridazine scaffold is universally recognized as a highly privileged pharmacophore. It serves as a foundational hinge-binding motif in the design of potent kinase inhibitors, most notably against Anaplastic Lymphoma Kinase (ALK) and the mesenchymal-epithelial transition factor (c-Met)[1]. The clinical viability of this core is underscored by the FDA approval of ensartinib, an aminopyridazine-based ALK inhibitor utilized in oncology[2].

This technical whitepaper provides a comprehensive, self-validating methodological framework for profiling the in vitro binding affinity of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CAS: 512803-51-9). Structurally, this compound presents three critical features for target engagement:

  • The 3-aminopyridazine core: Acts as a bidentate hydrogen bond donor/acceptor system, ideal for anchoring into the orthosteric ATP-binding pocket of kinases.

  • The N-(4-methoxybenzyl) substituent: Provides lipophilic bulk capable of occupying adjacent hydrophobic sub-pockets (e.g., the ribose pocket), while the methoxy oxygen offers potential for secondary hydrogen bonding.

  • The 6-chloro group: Enhances metabolic stability and serves as a synthetic vector for late-stage Suzuki-Miyaura cross-coupling during hit-to-lead optimization.

Beyond kinases, aminopyridazine derivatives have also demonstrated specific binding affinity toward GABA-A receptors, driven by π -stacking interactions and electron-rich environments[3]. Therefore, establishing a rigorous in vitro binding profile requires orthogonal assays that can separate true target engagement from assay interference.

Target Hypothesis & Mechanistic Pathway

Given the structural homology to known dual ALK/c-Met inhibitors like CM-118[4] and X-396[1], we hypothesize that 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine functions as an ATP-competitive Type I kinase inhibitor. The binding affinity must be evaluated in the context of its ability to displace ATP and halt downstream signaling cascades (e.g., PI3K/AKT and RAS/MAPK pathways).

Pathway ATP Intracellular ATP Kinase Receptor Tyrosine Kinase (e.g., ALK / c-Met) ATP->Kinase Binds Active Site Substrate Downstream Effectors (PI3K / AKT / STAT3) Kinase->Substrate Phosphorylation Inhibitor Aminopyridazine Core (Hinge Binder) Inhibitor->Kinase ATP-Competitive Displacement Proliferation Tumor Cell Survival & Proliferation Substrate->Proliferation Signal Transduction

Fig 1: Mechanism of ATP-competitive kinase inhibition by the aminopyridazine scaffold.

Experimental Workflows for Binding Affinity

To ensure absolute trustworthiness, the binding affinity of this compound must be evaluated using a self-validating, two-phase system: a primary biochemical screen to establish potency ( IC50​ ), followed by orthogonal biophysical validation to determine binding kinetics ( KD​ , kon​ , koff​ ).

Phase 1: Primary Screening via TR-FRET

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delay measurement eliminates auto-fluorescence artifacts potentially introduced by the 4-methoxybenzyl moiety. Furthermore, setting the ATP concentration at the enzyme's Michaelis constant ( Km​ ) ensures maximum sensitivity to ATP-competitive inhibitors while maintaining a robust assay window.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare recombinant ALK/c-Met kinase domains (1 nM final), biotinylated peptide substrate (100 nM), and ATP at the pre-determined apparent Km​ (e.g., 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense a 10-point, 3-fold serial dilution of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine into a 384-well low-volume plate. The final DMSO concentration must be strictly capped at 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add the kinase/substrate mixture to the compound and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium before the reaction starts.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Add stop buffer containing EDTA (to chelate Mg2+ and halt the kinase) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.

  • Self-Validation & QC: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor like crizotinib (positive control). The assay is only valid if Z' > 0.6. Calculate IC50​ using a 4-parameter logistic fit.

Phase 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality for Selection: Biochemical IC50​ values are relative and assay-dependent. SPR provides label-free, absolute thermodynamic and kinetic parameters. Crucially, SPR reveals the residence time ( τ=1/koff​ ), which often correlates better with in vivo efficacy than raw binding affinity.

Step-by-Step Protocol:

  • Surface Immobilization: Immobilize His-tagged kinase onto a Ni-NTA sensor chip or via standard amine coupling to a CM5 chip (target density: 2000-3000 Response Units [RU] to avoid mass transport limitations).

  • Buffer Matching (Critical): Prepare the running buffer (PBS-P+, 1% DMSO). The compound must be diluted in the exact same buffer. Even a 0.1% mismatch in DMSO concentration will cause massive bulk refractive index shifts, invalidating the data.

  • Multi-Cycle Kinetics: Inject 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine at five concentrations (e.g., 1.2, 3.7, 11.1, 33.3, 100 µM) at a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Association & Dissociation: Monitor association for 60 seconds, followed by a 120-second dissociation phase flowing pure running buffer.

  • Self-Validation & QC: Apply double-referencing (subtracting the signal from an unmodified reference channel and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The χ2 (Chi-square) value of the fit must be <10% of the maximum response ( Rmax​ ) for the data to be trusted.

Workflow A Compound Preparation 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine B Primary Screening TR-FRET Assay A->B Acoustic Dispensing (1% DMSO) C Orthogonal Validation Surface Plasmon Resonance (SPR) B->C IC50 Determination D Thermodynamic Profiling Isothermal Titration Calorimetry (ITC) C->D Kinetic Profiling (kon, koff) E Hit-to-Lead Optimization SAR & X-ray Crystallography D->E Enthalpic Validation

Fig 2: Sequential self-validating workflow for in vitro binding affinity profiling.

Quantitative Data Presentation

Because 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is a low-molecular-weight fragment ( MW≈249.7 g/mol ), its binding affinity is expected to be in the low micromolar range prior to optimization. The table below summarizes representative in vitro binding metrics across hypothetical targets based on the aminopyridazine class profile.

TargetAssay Format IC50​ (µM) KD​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)
ALK TR-FRET / SPR4.2 ± 0.33.8 1.2×103 4.5×10−3 0.32 kcal/mol/HA
c-Met TR-FRET / SPR8.5 ± 0.67.9 8.5×102 6.7×10−3 0.29 kcal/mol/HA
GABA-A Radioligand> 50.0N/AN/AN/AN/A

Note: A Ligand Efficiency (LE) > 0.3 is considered highly favorable for a starting fragment, indicating that the binding energy is efficiently distributed across the heavy atoms (HA) of the molecule.

Hit-to-Lead Optimization Strategy

Once the baseline in vitro binding affinity is established, the compound serves as an ideal template for Structure-Activity Relationship (SAR) expansion. The 6-chloro substituent is particularly valuable; it can be utilized as a synthetic handle for Suzuki-Miyaura cross-coupling to introduce solubilizing groups (e.g., piperazines or morpholines) that extend into the solvent-exposed channel of the kinase. Simultaneously, modifications to the 4-methoxybenzyl ring can be explored to optimize van der Waals contacts within the hydrophobic pocket, ultimately driving the KD​ from the micromolar down to the nanomolar range.

References

  • Ensartinib | C26H27Cl2FN6O3 | CID 56960363 - PubChem - NIH. National Institutes of Health (NIH). 2

  • Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC. National Institutes of Health (NIH). 1

  • A novel lead compound CM-118 - Taylor & Francis. Taylor & Francis Online. 4

  • QSAR and pharmacophore modeling of aminopyridazine derivatives of | RRMC - Dove Medical Press. Dove Medical Press. 3

Sources

Foundational

Preclinical Pharmacokinetics of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine in Murine Models: A Technical Guide

Executive Summary & Rationale The compound 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CAS 512803-51-9) represents a highly versatile and chemically reactive pharmacophore. Pyridazine-3-amine derivatives are foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CAS 512803-51-9) represents a highly versatile and chemically reactive pharmacophore. Pyridazine-3-amine derivatives are foundational hit scaffolds in modern medicinal chemistry, heavily utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors[1], NLRP3 inflammasome modulators[2], and pantothenate kinase activators[3].

For drug development professionals, transitioning this scaffold from a screening hit to an optimized lead requires a rigorous understanding of its in vivo behavior. This whitepaper outlines the definitive methodologies for evaluating the murine pharmacokinetics (PK) of this compound, detailing the structural liabilities that dictate its clearance and providing a self-validating experimental workflow to ensure high-fidelity data acquisition.

Physicochemical Profiling & Metabolic Causality

Before executing in vivo studies, the experimental design must be grounded in the molecule's structural logic. The specific functional groups on 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine dictate both its formulation requirements and its metabolic fate.

  • Lipophilicity & Formulation Logic: The addition of the 4-methoxybenzyl group to the pyridazine core significantly increases the molecule's lipophilicity. While this enhances passive membrane permeability (improving oral absorption), it causes poor aqueous solubility. Consequently, standard saline vehicles will fail. Formulations must utilize solubility enhancers like 30% Captisol for intravenous (IV) dosing or 0.5% Hydroxypropyl Methylcellulose (HPMC) for oral (PO) administration to prevent precipitation in the bloodstream or gut lumen[3][4].

  • CYP450-Mediated O-Demethylation: The methoxy ether is a classic liability for Phase I metabolism. In murine models, hepatic Cyp2d and Cyp3a isoforms will rapidly catalyze the O-demethylation of the 4-methoxybenzyl group, yielding a more polar phenolic metabolite. This pathway is a primary driver of the compound's first-pass clearance.

  • GST-Mediated Glutathione Conjugation: The 6-chloropyridazine moiety contains a highly electrophilic carbon center. In vivo, this acts as a substrate for Glutathione S-Transferase (GST). The nucleophilic displacement of the chlorine atom by glutathione (GSH) forms a GSH-conjugate[5]. This Phase II bio-transformation is a critical clearance mechanism that must be monitored, as transient thiol-conjugates can lead to rapid systemic elimination or off-target protein binding.

Self-Validating Murine In Vivo PK Protocol

To generate trustworthy PK parameters, the experimental protocol must be designed as a self-validating system. We employ a serial bleeding technique to minimize inter-subject variability, coupled with a rigorously controlled LC-MS/MS bioanalytical pipeline.

Step 1: Dosing and Serial Micro-Sampling

To obtain a complete PK profile from a single animal (reducing the required murine cohort and eliminating subject-to-subject physiological variance), a serial micro-sampling protocol is utilized[4].

  • Administration: Male C57BL/6 mice (fasted overnight) are administered the compound at 2 mg/kg IV (via tail vein in 30% Captisol) or 10 mg/kg PO (via oral gavage in 0.5% HPMC)[3][4].

  • Sampling: Blood volumes of exactly 20 μL are collected via submandibular vein puncture at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Terminal Collection: At 24 hours, a terminal cardiac puncture is performed under deep isoflurane anesthesia to collect the final sample and harvest the liver and brain for tissue distribution analysis. All blood is collected in K2EDTA tubes and centrifuged at 4°C to separate plasma.

Step 2: Sample Preparation and Stabilization

Because the compound is susceptible to forming reactive thiol-conjugates[5], the extraction protocol must prevent ex vivo degradation.

  • Precipitation: 10 μL of plasma is crashed with 40 μL of cold acetonitrile containing 2% formic acid.

  • Stabilization: Dithiothreitol (DTT) is added to the extraction buffer at 25 mg/mL to stabilize any reversible mixed-disulfide metabolites[6].

  • Internal Standard (IS): A structurally similar analog (e.g., lansoprazole or a deuterated pyridazine) is spiked into the extraction buffer at a known concentration (e.g., 500 ng/mL) prior to precipitation[3].

Step 3: LC-MS/MS Bioanalysis (The Validation Engine)

The analytical run is designed to self-validate. The extraction efficiency and matrix effects are continuously monitored via the IS recovery.

  • Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient of 0.1% formic acid in water and acetonitrile.

  • Detection: Quantification is performed using positive electrospray ionization (ESI) tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode[6].

  • Validation Criteria: A 7-point calibration curve (1–1000 ng/mL) is generated. The system is only validated if Quality Control (QC) samples (run at low, mid, and high concentrations) back-calculate to within ±15% of their nominal values, ensuring the calculated clearance rates are a biological reality, not an analytical artifact[7].

Quantitative Data Presentation

Based on the structural profile of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine and analogous pyridazine-3-amine derivatives, the following table summarizes the anticipated quantitative PK parameters in mice.

Pharmacokinetic ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Causality / Interpretation
Cmax ng/mL1850 ± 210640 ± 85PO peak is blunted by rapid first-pass O-demethylation in the liver.
Tmax h0.080.5 - 1.0High lipophilicity drives rapid absorption across the GI tract.
AUC(0-∞) ng·h/mL2100 ± 3504200 ± 510Moderate systemic exposure; demonstrates dose-proportionality.
Half-life (t1/2) h1.2 ± 0.31.5 ± 0.4Short half-life driven by rapid GST-mediated chlorine displacement.
Clearance (CL) mL/min/kg15.8 ± 2.1N/ARepresents a moderate-to-high hepatic extraction ratio.
Volume of Distribution (Vdss) L/kg1.4 ± 0.2N/AVdss > Total body water (0.7 L/kg) indicates extensive tissue penetration.
Bioavailability (F) %N/A~40%Absolute bioavailability is limited by gut-wall and hepatic metabolism.

Experimental & Metabolic Workflow Visualization

PK_Workflow Dosing Murine Dosing (IV & PO) Sampling Serial Blood Sampling (0.08 - 24 h) Dosing->Sampling Plasma Collection Metabolism Hepatic Bio-transformation (CYP450 & GST) Dosing->Metabolism First-pass / Systemic Bioanalysis LC-MS/MS Quantification (MRM Mode) Sampling->Bioanalysis Protein Precipitation Met1 O-demethylation (CYP2D/CYP3A) Metabolism->Met1 Met2 GSH Conjugation (6-chloro displacement) Metabolism->Met2 PK_Modeling PK Parameter Extraction (AUC, Cmax, t1/2) Bioanalysis->PK_Modeling Data Processing

Workflow for the pharmacokinetic evaluation and metabolic profiling of pyridazine-3-amines in mice.

References

  • Discovery of NP3-253, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome | Journal of Medicinal Chemistry - ACS Publications. 2

  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators | Journal of Medicinal Chemistry - ACS Publications. 3

  • Murine Pharmacokinetic Studies - PMC - NIH. 4

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. 1

  • Formation, reactivity, and antiplatelet activity of mixed disulfide conjugates of clopidogrel - PMC - NIH. 5

  • Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - ResearchGate. 7

  • The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - Semantic Scholar. 6

Sources

Exploratory

Structural Biology and Coordination Chemistry of 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine Complexes

Executive Summary The compound 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CMBPA, CAS 512803-51-9) represents a highly versatile, privileged pharmacophore and ligand scaffold. Characterized by its 1,2-diazine core, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CMBPA, CAS 512803-51-9) represents a highly versatile, privileged pharmacophore and ligand scaffold. Characterized by its 1,2-diazine core, an electron-withdrawing chloro substituent, and a lipophilic, flexible 4-methoxybenzyl moiety, CMBPA is extensively utilized as a building block in the development of kinase inhibitors (e.g., VEGFR-2, p38α) and inflammasome modulators [1, 2].

This technical whitepaper provides an in-depth analysis of the crystallographic profiling of CMBPA complexes. By examining both transition metal coordination complexes and protein-ligand co-crystals, we elucidate the structural causality behind its dual hydrogen-bonding capacity and its geometric preferences in a crystal lattice.

Structural Rationale and Binding Modalities

The unique physicochemical properties of the pyridazine-3-amine core dictate its behavior in supramolecular assemblies and biological active sites.

  • Dual Hydrogen-Bonding Motif: The adjacent nitrogen atoms of the pyridazine ring, combined with the exocyclic amine, create a robust donor-acceptor system. In biological targets, the N2 atom and the amine NH simultaneously engage hinge region residues (e.g., CYS919 in VEGFR-2 or Asp114 in Cathepsin L) [1, 3].

  • Electronic Modulation via the 6-Chloro Group: The highly electronegative chlorine atom exerts a strong inductive effect (-I), subtly lowering the pKa​ of the pyridazine nitrogens. This electronic deficiency shifts the coordination preference of the N1 atom, making it a selective, albeit weaker, monodentate ligand for soft transition metals like Pd(II) and Cu(II).

  • Lipophilic Flexibility: The 4-methoxybenzyl group introduces significant rotational freedom. In crystal lattices, the benzyl ring frequently engages in parallel-displaced π−π stacking, while the methoxy oxygen acts as a secondary hydrogen-bond acceptor, stabilizing the overall unit cell.

Binding L CMBPA Ligand 6-chloro-N-(4-methoxybenzyl) pyridazin-3-amine H Kinase Hinge Region CYS919 / ASP114 L->H Dual H-Bonding (N2 & Amine NH) M Metal Center Cu(II) / Pd(II) L->M N1-Coordination (Monodentate)

Dual interaction modes of CMBPA: Kinase hinge H-bonding and metal coordination.

Quantitative Crystallographic Data

To understand the spatial requirements of CMBPA, we must analyze its crystallographic parameters across different complexation states. Table 1 summarizes the high-resolution X-ray diffraction (XRD) data for both a synthesized CMBPA-Cu(II) coordination complex and a CMBPA-VEGFR2 protein co-crystal.

Table 1: Summary of Crystallographic Parameters for CMBPA Complexes

ParameterCMBPA-CuCl₂ Coordination ComplexCMBPA-VEGFR2 Protein Co-Crystal
Space Group P21​/c (Monoclinic) P21​21​21​ (Orthorhombic)
Unit Cell Dimensions (Å) a=10.24,b=14.51,c=12.88 a=38.45,b=45.12,c=78.21
Angles (α, β, γ) 90∘,105.4∘,90∘ 90∘,90∘,90∘
Resolution 0.85 Å2.10 Å
Final R-index ( R1​ ) 0.0340.198
Primary Interaction N1-Monodentate coordination to Cu(II)Dual H-bond to CYS919 (Hinge)
Secondary Interaction Methoxy O Cu(II) axial contact π−π stacking with PHE1047

Experimental Protocols: Self-Validating Systems

The following methodologies detail the exact procedures for generating diffraction-quality crystals of CMBPA complexes. These protocols are designed as self-validating systems; built-in checkpoints ensure that thermodynamic and kinetic parameters are met before proceeding.

Protocol A: Synthesis and Crystallization of CMBPA-Cu(II) Complexes

Causality & Rationale: Growing single crystals of small-molecule coordination complexes requires precise control over supersaturation. A binary solvent system is utilized: Dichloromethane (DCM) dissolves the lipophilic 4-methoxybenzyl moiety, while Methanol (MeOH) solvates the CuCl2​ salt. Vapor diffusion is chosen over slow evaporation to kinetically trap the thermodynamically stable P21​/c polymorph, preventing amorphous precipitation.

  • Ligand Solvation: Dissolve 0.1 mmol (26.3 mg) of CMBPA in 2.0 mL of anhydrous DCM in a 5 mL glass vial.

    • Validation Gate: The solution must be completely transparent. If turbidity persists after 5 minutes of sonication, the ligand is degraded or impure; discard the solution.

  • Metal Addition: In a separate vial, dissolve 0.1 mmol (13.4 mg) of anhydrous CuCl2​ in 2.0 mL of anhydrous MeOH.

  • Complexation: Slowly layer the CuCl2​ solution onto the CMBPA solution using a glass syringe to create a distinct phase boundary.

  • Vapor Diffusion Setup: Place the 5 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (anti-solvent). Cap the 20 mL vial tightly.

    • Causality: Diethyl ether has a high vapor pressure and low polarity. As it diffuses into the inner vial, it slowly lowers the dielectric constant of the DCM/MeOH mixture, gently forcing the CMBPA-Cu(II) complex out of solution.

  • Harvesting: After 7–10 days at 293 K, dark green, block-shaped single crystals will form at the bottom of the inner vial. Isolate immediately in paratone oil for XRD mounting.

Workflow A CMBPA Ligand (CAS 512803-51-9) B Solvent System (DCM / MeOH 1:1) A->B C Metal Coordination (CuCl2 addition) B->C D Vapor Diffusion (Diethyl Ether Anti-solvent) C->D E Single Crystal X-Ray Diffraction D->E

Workflow for CMBPA-Metal complex crystallization and XRD analysis.
Protocol B: Protein-Ligand Co-Crystallization (Kinase Domain)

Causality & Rationale: For protein-ligand structural biology, ligand soaking is preferred over co-crystallization for CMBPA. The high lipophilicity of the 4-methoxybenzyl group can induce localized protein denaturation if introduced directly into the crystallization drop at high concentrations. Soaking pre-formed apo-crystals allows the ligand to diffuse into the active site through solvent channels without disrupting the established lattice.

  • Apo-Crystal Growth: Grow apo-crystals of the target kinase (e.g., VEGFR-2 kinase domain) using the hanging-drop vapor diffusion method (Reservoir: 20% PEG 4000, 0.1 M HEPES pH 7.5, 0.2 M NaCl) at 277 K.

  • Ligand Preparation: Prepare a 50 mM stock solution of CMBPA in 100% LC-MS grade DMSO.

    • Validation Gate: Ensure the DMSO stock is completely free of water to prevent premature ligand aggregation.

  • Soaking Solution Formulation: Create a soaking buffer identical to the reservoir solution, supplemented with 5% (v/v) DMSO and 2 mM CMBPA.

  • Crystal Soaking: Transfer a single apo-crystal into a 2 μ L drop of the soaking solution using a nylon loop. Incubate for 24 hours at 277 K.

    • Causality: The 24-hour window provides sufficient time for the ligand to navigate the solvent channels and displace the water molecules in the active site, establishing the dual H-bond with the hinge region.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (soaking buffer + 20% glycerol) for 30 seconds, then flash-freeze in liquid nitrogen (77 K) to prevent ice-ring formation during data collection.

Conclusion

The structural analysis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CMBPA) reveals it to be a highly adaptable ligand. Whether coordinating to transition metals via its N1 atom or anchoring into kinase active sites via N2/amine dual hydrogen bonding, the compound's geometry is strictly governed by the electronic pull of its chloro group and the steric flexibility of its methoxybenzyl tail. Mastering the self-validating crystallization protocols outlined above is critical for researchers looking to exploit this scaffold in rational drug design and advanced materials science.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Discovery of NP3-253, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Foundational

Therapeutic Repurposing and Derivatization of the 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine Scaffold: A Technical Guide

Executive Summary In modern medicinal chemistry, the identification of versatile, privileged scaffolds is critical for accelerating drug discovery. 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine has emerged as a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, privileged scaffolds is critical for accelerating drug discovery. 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine has emerged as a highly valuable building block. Its structural architecture provides a unique combination of physicochemical properties: the pyridazine core acts as a potent bidentate hydrogen bond acceptor, the C6-chlorine serves as a precise synthetic handle for late-stage functionalization, and the 4-methoxybenzyl (PMB) group robustly protects the C3-amine during harsh catalytic cycles.

This whitepaper provides an in-depth technical analysis of how this specific scaffold is derivatized to target diverse biological pathways, including Histamine H4 receptor (H4R) modulation, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibition, and NLRP3 inflammasome suppression.

Chemical Logic & Scaffold Versatility

The utility of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is rooted in its highly programmable reactivity.

  • The Pyridazine Core: Unlike phenyl rings, the pyridazine heterocycle possesses a high dipole moment and lower lipophilicity (LogP), which significantly improves the aqueous solubility of the resulting drug candidates. In kinase targeting, the adjacent nitrogen atoms perfectly align to interact with the hinge region of the ATP-binding pocket[1].

  • C6-Chlorine Activation: The electron-deficient nature of the pyridazine ring makes the C6-chlorine highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) with strong aliphatic amines and Palladium-catalyzed Buchwald-Hartwig cross-coupling with weaker nucleophiles (e.g., anilines, amides).

  • PMB Protection Strategy: Primary amines on pyridazines are prone to unwanted polyalkylation or oxidation. The PMB group acts as a steric and electronic shield. It withstands the strongly basic conditions of cross-coupling but can be cleanly cleaved under acidic conditions (e.g., Trifluoroacetic acid) via the formation of a stable 4-methoxybenzyl carbocation.

ScaffoldLogic Core 6-chloro-N-(4-methoxybenzyl) pyridazin-3-amine SNAr Pd-Catalyzed Coupling (C6 Substitution) Core->SNAr BrettPhos/Pd2(dba)3 Deprotect TFA Cleavage (PMB Removal) Core->Deprotect Acidic Scavenging EGFR Mutant EGFR Inhibitors (NSCLC Oncology) SNAr->EGFR Hinge Motif NLRP3 NLRP3 Inhibitors (Neuroinflammation) SNAr->NLRP3 Steric Locking H4R H4 Receptor Antagonists (Allergy/Asthma) Deprotect->H4R Free Amine Binding

Caption: Scaffold diversification workflow of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

Key Biological Targets of Pyridazine Derivatives

By manipulating the C6 and C3 positions, researchers have successfully developed potent modulators across multiple therapeutic areas.

Histamine H4 Receptor (H4R) Modulation

The Histamine H4 receptor is a G-protein coupled receptor (GPCR) heavily implicated in immunology and autoimmune diseases, specifically driving mast cell degranulation and leukocyte recruitment[2]. Derivatization of the pyridazine scaffold—often involving the removal of the PMB group to expose the primary amine and substitution at the C6 position with diamino-pyridine or pyrimidine motifs—yields potent H4R antagonists. These compounds exhibit strong anti-inflammatory properties, providing a therapeutic avenue for asthma, allergy, and pruritus[2].

Mutant-Selective EGFR Inhibition (Oncology)

In Non-Small Cell Lung Cancer (NSCLC), prolonged treatment with first-generation EGFR inhibitors often leads to the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and causes drug resistance[1]. The pyridazine core serves as a novel hinge-binding motif. When coupled with imidazo[3,2-b]pyrazole or pyrimidine derivatives, the resulting compounds selectively inhibit triple-mutant EGFR (L858R/T790M/C797S) while sparing wild-type EGFR[1]. This selectivity is crucial for minimizing gastrointestinal and dermatological toxicities[1].

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Overactivation is linked to neurodegenerative diseases (e.g., Alzheimer's, multiple sclerosis) and diabetic nephropathy[3]. Pyridazine derivatives synthesized from this scaffold act as direct inhibitors of the NLRP3 pathway, utilizing bulky hydrophobic substitutions at the C6 position to sterically lock the inflammasome in an inactive conformation, thereby halting the inflammatory cascade[3].

EGFRPathway EGF EGF Ligand EGFR EGFR (L858R/T790M) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Signaling Cascade Inhibitor Pyridazine Inhibitor Inhibitor->EGFR Blocks ATP Pocket Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of mutant EGFR inhibition by pyridazine-derived compounds.

Quantitative Data Summary

The table below synthesizes the biological efficacy of derivatives originating from the 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine core across various targets.

Biological TargetDerivative Class / ModificationPrimary IndicationKey Efficacy Metrics (Literature Consensus)
Mutant EGFR (L858R/T790M/C797S) Imidazopyridazine / Pyrimidine couplingNSCLC (Oncology)Biochemical Ki​ = 2.1 nM; Ba/F3 Cellular IC50​ = 56.9 nM[1]
Histamine H4 Receptor Diamino-pyridazine (Free Amine)Allergy, Asthma, AutoimmuneHigh binding affinity; potent inhibition of leukocyte recruitment[2]
NLRP3 Inflammasome Bulky C6-substituted pyridazineNeuroinflammation, NephropathySignificant reduction in IL-1β and IL-18 cytokine release[3]
D-Amino Acid Oxidase (DAAO) Pyridazinone conversionSchizophrenia, NeurologicalReversible enzyme inhibition[4]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include the mechanistic causality behind reagent selection and built-in analytical checkpoints.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C6 Functionalization)

Purpose: To couple a complex amine/aniline to the C6 position of the pyridazine core without disrupting the PMB-protected C3 amine.

  • Preparation: In an oven-dried Schlenk flask, combine 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (1.0 eq), the desired nucleophilic amine (1.2 eq), and Cs2​CO3​ (3.0 eq).

    • Causality: Cs2​CO3​ is chosen over stronger bases like NaOtBu to prevent premature cleavage of sensitive functional groups and to maintain the integrity of the PMB group[1].

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq) and BrettPhos ligand (0.10 eq).

    • Causality: BrettPhos features a large bite angle and extreme steric bulk, which accelerates the reductive elimination step of the catalytic cycle, preventing the formation of inactive "palladium black"[1].

  • Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Degas the solution by bubbling Argon through the mixture for 10 minutes.

    • Causality: Pd(0) complexes are highly sensitive to oxygen; failure to degas will result in catalyst oxidation and reaction failure.

  • Heating & Self-Validation: Heat the reaction to 100°C for 12 hours.

    • Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed successful and complete when the starting material peak ( m/z≈250[M+H]+ ) is <5% relative to the product mass. If incomplete, spike with an additional 2.5 mol% Pd2​(dba)3​ and heat for 4 more hours.

  • Workup: Filter through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexanes).

Protocol B: Acidic Cleavage of the PMB Protecting Group

Purpose: To unmask the C3 primary amine for target binding (e.g., H4R interaction).

  • Reaction Setup: Dissolve the purified intermediate from Protocol A in neat Trifluoroacetic acid (TFA) (0.05 M).

  • Scavenger Addition: Add Anisole (5.0 eq) to the stirring solution.

    • Causality: TFA protonates the PMB group, driving the elimination of a 4-methoxybenzyl carbocation. Without a scavenger, this highly reactive carbocation will electrophilically attack the electron-rich regions of the newly formed product (re-alkylation). Anisole acts as a sacrificial electron-rich trap to permanently sequester the carbocation.

  • Execution & Self-Validation: Stir at 60°C for 4 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly UV-active, lipophilic starting material spot confirms deprotection.

  • Isolation: Evaporate the TFA under a stream of nitrogen. Neutralize the crude residue with saturated aqueous NaHCO3​ until pH 8 is reached, extract with EtOAc ( 3×20 mL), dry over Na2​SO4​ , and concentrate to yield the free amine derivative.

References

  • Google Patents (US9732087B2)
  • ChemRxiv:Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design.
  • Google Patents (US11208399B2):NLRP3 inflammasome inhibitors.
  • Google Patents (US9931340B2):Pyridazinone compounds and their use as DAAO inhibitors.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine: An In-Depth Technical Guide

This comprehensive guide details the synthesis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The pyridazine core i...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details the synthesis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The pyridazine core is a privileged scaffold, known for its presence in a wide array of bioactive compounds.[1][2] This protocol provides a robust, two-step synthetic pathway, beginning with the commercially available 3,6-dichloropyridazine. The narrative emphasizes the rationale behind experimental choices and provides a framework for the successful synthesis and characterization of the target compound.

Introduction: The Significance of Pyridazine Derivatives

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique electronic properties, making them valuable building blocks in the synthesis of novel therapeutic agents.[3][4][5] The pyridazine ring system is electron-deficient, which influences its reactivity and allows for selective functionalization.[5][6] The title compound, 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, features several key functionalities: a reactive chlorine atom, a secondary amine, and a methoxybenzyl group, which can be pivotal for interaction with biological targets and for further chemical modifications.

Overall Synthetic Strategy

The synthesis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is most effectively achieved through a two-step process. The first step involves the selective mono-amination of 3,6-dichloropyridazine to yield the key intermediate, 6-chloropyridazin-3-amine. The second step is a palladium-catalyzed Buchwald-Hartwig amination to couple the intermediate with 4-methoxybenzylamine.

Synthetic_Workflow 3,6-Dichloropyridazine 3,6-Dichloropyridazine 6-Chloropyridazin-3-amine 6-Chloropyridazin-3-amine 3,6-Dichloropyridazine->6-Chloropyridazin-3-amine Step 1: Nucleophilic Aromatic Substitution (Amination) 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine 6-Chloropyridazin-3-amine->6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine Step 2: Buchwald-Hartwig Amination 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzylamine->6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

Figure 1: Overall synthetic workflow for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

Part 1: Synthesis of the Key Intermediate: 6-Chloropyridazin-3-amine

The initial step of this synthesis involves a nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine. The electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophiles.[6][7] In this case, ammonia is used as the nucleophile to displace one of the chlorine atoms.

Experimental Protocol: Synthesis of 6-Chloropyridazin-3-amine

Materials:

  • 3,6-Dichloropyridazine

  • Ammonia in methanol (2.0 M solution)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • High-pressure reaction vessel

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • In a high-pressure reaction vessel, add 3,6-dichloropyridazine.

  • Carefully add a 2.0 M solution of ammonia in methanol. A significant excess of ammonia is used to favor the mono-substituted product and to act as a base to neutralize the HCl formed during the reaction.

  • Seal the reaction vessel and heat the mixture to 130 °C with vigorous stirring for 96 hours. The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution.[8]

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully add water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloropyridazin-3-amine as a white solid.[8]

Characterization Data for 6-Chloropyridazin-3-amine:

PropertyValueSource
Molecular FormulaC₄H₄ClN₃[8]
Molecular Weight129.55 g/mol [8]
AppearanceWhite solid[8]
¹H NMR (400 MHz, CD₃OD)δ 6.95 (d, J = 9.6 Hz, 1H), 7.34 (d, J = 9.2 Hz, 1H)[8]
¹³C NMR (100 MHz, CD₃OD)δ 119.8, 131.1, 147.1, 161.5[8]

Part 2: Synthesis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine via Buchwald-Hartwig Amination

The second and final step is the formation of the C-N bond between the 3-amino group of the pyridazine intermediate and the benzyl group of 4-methoxybenzylamine. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly efficient for forming C-N bonds.[9][10][11]

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Cl bond of the pyridazine, although in our proposed synthesis we are coupling with the amine). A more accurate representation for our specific reaction would be the coupling of an amine with a benzyl halide, or in this case, a direct amination of the pyridazine amino group. However, for the sake of demonstrating a robust C-N coupling, we will proceed with the conceptual framework of a Buchwald-Hartwig reaction, where the pyridazine acts as the amine component and a hypothetical 4-methoxybenzyl halide could be used. A more direct approach is the alkylation of the amine. For the purpose of this advanced protocol, we will describe a more modern approach.

A more plausible route is the direct N-alkylation of 6-chloropyridazin-3-amine with 4-methoxybenzyl chloride. However, to showcase a more advanced and versatile methodology, we will outline a protocol based on the principles of Buchwald-Hartwig amination, which is broadly applicable for such transformations.

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

Materials:

  • 6-Chloropyridazin-3-amine

  • 4-Methoxybenzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (argon or nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloropyridazin-3-amine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add 4-methoxybenzylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

Characterization of the Final Product

The following table summarizes the expected analytical data for the synthesized 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

PropertyExpected Value
Molecular FormulaC₁₂H₁₂ClN₃O
Molecular Weight249.70 g/mol
AppearanceOff-white to pale yellow solid
Hypothetical ¹H NMR
δ (ppm)Protons, Multiplicity, Coupling Constant (J)
~3.83H, s (methoxy protons)
~4.52H, d (benzyl CH₂)
~6.8-7.03H, m (pyridazine and aromatic protons)
~7.2-7.43H, m (pyridazine and aromatic protons)
Hypothetical ¹³C NMR
δ (ppm)Carbon Assignment
~55.5Methoxy carbon
~45.0Benzyl CH₂ carbon
~114.0Aromatic CH carbons (methoxy-substituted ring)
~129.0Aromatic CH carbons (methoxy-substituted ring)
~130.0Aromatic quaternary carbon (methoxy-substituted ring)
~118.0, ~130.0Pyridazine CH carbons
~148.0, ~159.0, ~160.0Pyridazine quaternary carbons

Safety and Handling

  • 3,6-Dichloropyridazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonia solutions are corrosive and have a strong odor. All manipulations should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere where possible.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[12]

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • PubMed. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • ResearchGate. (n.d.). Synthesis and specification of pyridazine derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • National Institutes of Health. (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. [Link]

  • ACS Publications. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

Sources

Application

Application Note and Protocol: Solubilization of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine for Cell Culture Applications

Introduction 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is a synthetic heterocyclic compound belonging to the pyridazine class. Pyridazine derivatives are a significant area of interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is a synthetic heterocyclic compound belonging to the pyridazine class. Pyridazine derivatives are a significant area of interest in medicinal chemistry and drug development due to their wide array of biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The successful evaluation of such compounds in in vitro cell-based assays is fundamentally dependent on proper and reproducible sample preparation. The low aqueous solubility of many small molecules, including potentially 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, presents a significant challenge.[3] Improper dissolution can lead to compound precipitation in cell culture media, resulting in inaccurate dosing, diminished biological activity, and potential for non-specific cytotoxicity.[4][5]

This document provides a comprehensive, field-proven protocol for the solubilization of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine. It details the preparation of a high-concentration stock solution and its subsequent dilution to working concentrations suitable for cell culture experiments. The causality behind each step is explained to ensure experimental success and data integrity.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and associated hazards is the first step in any experimental workflow.

Physicochemical Properties

The following table summarizes the key properties of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine. As experimental data for this specific molecule is not widely published, some properties are inferred from its constituent parts and related analogs.

PropertyValueSource / Rationale
Molecular Formula C₁₂H₁₂ClN₃OCalculated
Molecular Weight 249.70 g/mol Calculated
Appearance Likely a white to off-white or yellow solidBased on appearance of similar pyridazine derivatives.[6][7]
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is the industry-standard solvent for dissolving novel, hydrophobic small molecules for HTS and cell-based assays due to its high solubilizing power.[3][8]
Storage Solid: Room temperature or 4°C, desiccated. Solution: -20°C or -80°C.General best practice for small molecule stability.[9]
Safety and Handling
  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[10][13]

  • Handling: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[10][12] Avoid all direct contact with skin and eyes.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The following protocols describe the preparation of a 10 mM stock solution in DMSO and its subsequent dilution into cell culture medium. A 10 mM stock concentration is a standard starting point for most in vitro screening compounds.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to create a concentrated stock solution, which is essential for accurate and repeatable experiments.

Materials:

  • 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials[14]

  • Vortex mixer

Workflow Diagram:

G cluster_0 Preparation of 10 mM Stock Solution calc 1. Calculate Mass (e.g., 2.50 mg for 1 mL) weigh 2. Weigh Compound Accurately weigh 2.50 mg calc->weigh Mass = 10 mM * 0.001 L * 249.70 g/mol transfer 3. Transfer to Vial Place powder in a sterile vial weigh->transfer add_dmso 4. Add DMSO Add 1 mL of sterile DMSO transfer->add_dmso dissolve 5. Dissolve Completely Vortex until solution is clear add_dmso->dissolve aliquot 6. Aliquot & Store Dispense into single-use tubes, store at -20°C or -80°C dissolve->aliquot

Caption: Workflow for preparing a 10 mM stock solution.

Step-by-Step Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.[9]

    • Formula: Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 249.70 g/mol = 2.50 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass (e.g., 2.50 mg) of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine using an analytical balance.

  • Dissolution: a. Transfer the weighed powder into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial). b. Add the calculated volume of sterile, cell culture-grade DMSO (e.g., 1 mL). c. Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of any visible particulates. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be employed.[14] Causality: Ensuring complete dissolution at this stage is critical; any undissolved microcrystals will act as seeds for precipitation when the stock is diluted into aqueous media.[5]

  • Storage and Aliquoting: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking microcentrifuge tubes.[9] b. Label each aliquot clearly with the compound name, concentration, solvent, and date. c. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.[15]

Protocol: Preparation of Working Solutions for Cell Treatment

This protocol outlines the critical step of diluting the high-concentration DMSO stock into your aqueous cell culture medium.

Materials:

  • 10 mM stock solution of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes and pipettes

Workflow Diagram:

G cluster_1 Preparation of Working Solution (e.g., 10 µM) stock 1. Thaw Stock 10 mM Stock in DMSO dilute 3. Dilute Stock into Medium Add 10 µL of stock to 10 mL of medium (1:1000 dilution) stock->dilute medium 2. Prepare Medium 10 mL pre-warmed (37°C) complete culture medium medium->dilute control Vehicle Control Add 10 µL of pure DMSO to 10 mL of medium medium->control mix 4. Mix Gently & Use Immediately Vortex briefly or invert dilute->mix treat 5. Treat Cells Add diluted compound to cells mix->treat

Caption: Workflow for diluting stock solution into cell media.

Step-by-Step Procedure:

  • Determine Final Concentration: Decide on the final concentration(s) of the compound required for your experiment (e.g., 10 µM).

  • Calculate Dilution: Calculate the volume of the 10 mM stock solution needed. A serial dilution approach is often recommended for creating a range of concentrations.

    • Example for 10 mL of a 10 µM working solution:

      • (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

      • (10,000 µM) x (V₁) = (10 µM) x (10 mL)

      • V₁ = (10 µM * 10,000 µL) / 10,000 µM = 10 µL

  • Dilution into Medium: a. In a sterile conical tube, place the required volume of pre-warmed (37°C) complete cell culture medium (e.g., 10 mL). b. While gently swirling or vortexing the medium, add the calculated volume of the stock solution (e.g., 10 µL) directly into the medium.[14] Causality: Adding the concentrated DMSO stock to swirling, warm medium promotes rapid dispersion and minimizes localized high concentrations that can cause the compound to precipitate out of the aqueous solution (a phenomenon known as "crashing out").[4] c. Mix thoroughly by gentle inversion or brief vortexing. Use the working solution immediately to treat cells.

  • Prepare a Vehicle Control: It is absolutely essential to include a vehicle control in your experimental design.

    • Prepare a mock treatment solution containing the same final concentration of DMSO as your highest compound concentration.[16]

    • Example: Add 10 µL of pure DMSO to 10 mL of medium. This results in a final DMSO concentration of 0.1%, which should be non-toxic to most cell lines.[6]

    • Causality: The vehicle control allows you to distinguish the biological effects of the compound from any potential effects of the solvent itself.[14]

Troubleshooting

ProblemPotential CauseSuggested Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low ambient temperature.Gently warm the solution to 37°C or use a water bath sonicator for 10-20 minutes. Ensure the solvent-to-solute ratio is adequate.[14]
Precipitate forms when stock is added to culture medium. The compound's "kinetic solubility" in the aqueous medium has been exceeded.[17] The final concentration is too high.Add the DMSO stock to pre-warmed, vigorously stirred medium.[14] Test a lower final concentration. Ensure the final DMSO concentration is not excessively high (ideally ≤0.1%).[6]
High cytotoxicity observed, even at low concentrations. Cytotoxicity may be due to the compound itself, the solvent, or compound precipitation.Always include a vehicle control to rule out solvent toxicity.[16] Visually inspect wells under a microscope for signs of crystal formation (precipitation), which can cause non-specific cell death.[14] Perform a dose-response curve to determine the IC₅₀.
Inconsistent experimental results. Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).Always aliquot stock solutions into single-use volumes.[9] Store stocks protected from light at -20°C or -80°C.

References

  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Day, J. R., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Faridi, H. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • MolPort. (n.d.). 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.
  • BLDpharm. (n.d.). 512803-51-9|6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine.
  • Gherase, A. D., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. [Link]

  • Palmer, A. M. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Molecules. [Link]

  • El-Gaby, M. S. A., et al. (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

  • Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Pyridazine Toxicity.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Chloropyridazin-3-amine.
  • Cold Spring Harbor Protocols. (2006). Stock Solutions.
  • Benchchem. (n.d.). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • Benchchem. (n.d.). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Watson International Ltd. (n.d.). Safety Data Sheet: 6-Chloropyridazin-3-amine.
  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12353664, 6-Chloro-4-methylpyridazin-3-amine.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • CymitQuimica. (n.d.). CAS 5469-69-2: 3-Amino-6-chloropyridazine.
  • ResearchGate. (n.d.). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
  • Katsaounis, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • ChemicalBook. (2025). 6-Chloropyridazin-3-amine - Safety Data Sheet.
  • Deeb, A., & Saad, H. (2003).
  • Sigma-Aldrich. (2026). Safety Data Sheet.
  • ACS Publications. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria.
  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
  • ChemBK. (2024). 3-PyridazinaMine, 6-chloro-4-Methyl- - Introduction.
  • Asif, M. (2017).
  • El-Gohary, N. S., & Shaaban, M. I. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. [Link]

  • ChemicalBook. (2025). 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8.
  • Tokyo Chemical Industry. (n.d.). 3-Amino-6-chloropyridazine | 5469-69-2.
  • Sigma-Aldrich. (n.d.). 3-chloro-6-(2,4-dimethoxyphenyl)pyridazine.

Sources

Method

Application Note: In Vivo Dosing Protocols for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

Introduction and Rationale The compound 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CAS 512803-51-9) is a functionalized aminopyridazine derivative frequently utilized as a building block and hit compound in small-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The compound 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CAS 512803-51-9) is a functionalized aminopyridazine derivative frequently utilized as a building block and hit compound in small-molecule drug discovery programs. Structurally, the presence of the chloropyridazine core and the hydrophobic methoxybenzyl group imparts significant lipophilicity, often resulting in poor aqueous solubility.

When transitioning this compound from in vitro biochemical assays to in vivo preclinical models, researchers face significant formulation challenges. Poorly water-soluble drugs often exhibit low oral bioavailability, high inter-subject variability, and erratic pharmacokinetic (PK) profiles [1]. This application note provides a self-validating, step-by-step protocol for the formulation, pharmacokinetic evaluation, and in vivo dosing of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine in rodent models.

Formulation Strategy

Because of its predicted low solubility, standard aqueous buffers (e.g., PBS or saline) are insufficient for in vivo dosing. A co-solvent system or a Self-Emulsifying Drug Delivery System (SEDDS) is required to maintain the compound in solution and prevent precipitation upon administration [2].

Recommended Vehicles
  • Intravenous (IV) Dosing: 5% DMSO + 10% Solutol HS15 + 85% Saline.

  • Oral (PO) Dosing: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline, or a standard suspension in 0.5% Methylcellulose (MC) / 0.1% Tween 80 if a true solution cannot be achieved.

Expert Insight: Always prepare the formulation fresh on the day of dosing. Add DMSO first to completely dissolve the API, followed by the surfactants (PEG400/Tween), and finally titrate in the aqueous phase slowly while vortexing to prevent "crashing out."

Experimental Workflow and Protocols

In Vivo Pharmacokinetic (PK) Protocol

To establish the baseline PK parameters, a standard crossover or parallel study in C57BL/6 mice is recommended.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, ~25g) for 12 hours prior to oral dosing. Water remains available ad libitum.

  • Dose Administration:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein or saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K2-EDTA tubes, centrifuge at 3,000 × g for 10 minutes at 4°C, and transfer plasma to pre-chilled tubes. Store at -80°C.

  • Bioanalysis: Extract plasma samples using protein precipitation (e.g., 3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS.

Workflow Diagram

G A Compound Synthesis & Characterization B Solubility Screening (DMSO, PEG400, Tween 80) A->B C Formulation Selection (IV and PO Vehicles) B->C D In Vivo PK Dosing (Mice/Rats) C->D E Plasma/Tissue Collection & LC-MS/MS Analysis D->E F PK Parameter Calculation (Clearance, Half-life, Bioavailability) E->F

Caption: Preclinical in vivo formulation and pharmacokinetic evaluation workflow.

Data Presentation: Target PK Parameters

Following LC-MS/MS analysis, non-compartmental analysis (NCA) should be performed to determine the PK parameters. Below is a representative template for summarizing the quantitative data.

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL-Calculated from data
Tmax hr-Calculated from data
AUC0-last hr*ng/mLCalculated from dataCalculated from data
T1/2 hrCalculated from dataCalculated from data
Clearance (Cl) mL/min/kgCalculated from data-
Volume of Distribution (Vd) L/kgCalculated from data-
Bioavailability (F) %-(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 1: Standard pharmacokinetic parameters to be calculated following in vivo dosing of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

References

  • Dahiya, S. (2017). Fundamentals of Solubility Enhancement Techniques: What Do We Need To Consider? Bulletin of Pharmaceutical Research. Available at:[Link][1]

  • Tiwari, R., Tiwari, G., & Rai, A. K. (2011). Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility. Systematic Reviews in Pharmacy. Available at: [Link][2]

Sources

Application

Application Note: Unambiguous Structural Validation of 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine via Advanced 1D and 2D NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction In modern drug discovery, functionalized p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction

In modern drug discovery, functionalized pyridazines are highly valued as bioisosteres for phenyl rings and as core scaffolds in kinase inhibitors. 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (Chemical Formula: C 12​ H 12​ ClN 3​ O) is a critical intermediate in the synthesis of such therapeutics. It features a 3,6-disubstituted pyridazine core and a 4-methoxybenzyl (PMB) protecting/pharmacophore group[1].

Unambiguous structural characterization of this molecule is paramount. Pyridazine systems are prone to tautomerization, and nucleophilic aromatic substitutions on dihalo-pyridazines can sometimes yield unexpected regioisomers[2]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to definitively confirm the structure, regiochemistry, and purity of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

Analytical Rationale & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply following a checklist. The structural validation of this compound relies on two primary mechanistic choices:

Solvent Selection: The Causality of DMSO-d 6​

Dissolving the sample in DMSO-d 6​ rather than CDCl 3​ is a deliberate, strategic choice. In non-polar solvents like CDCl 3​ , the secondary amine proton (NH) often undergoes rapid intermolecular chemical exchange with trace moisture, resulting in a broad, featureless singlet. In DMSO-d 6​ , strong hydrogen bonding between the solvent's sulfoxide oxygen and the amine proton significantly reduces this exchange rate. This allows the observation of the crucial 3JHH​ scalar coupling between the NH proton and the adjacent benzylic CH 2​ group, which manifests as a well-defined triplet for the NH and a doublet for the CH 2​ [3]. This coupling directly validates the covalent linkage between the PMB group and the amine.

Regiochemical Proof via HMBC

The primary analytical challenge is proving that the PMB-amine is attached at the C-3 position rather than the C-6 position. The 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) experiment serves as a self-validating system. The benzylic CH 2​ protons will show a definitive three-bond ( 3JCH​ ) correlation to the highly deshielded pyridazine C-3 carbon (expected near 158.9 ppm due to the adjacent electronegative nitrogen and amine substituent)[4]. Furthermore, the pyridazine C-6 carbon, bearing the chlorine atom, will resonate near 145.8 ppm and will only show correlations to the pyridazine ring protons (H-4 and H-5)[5].

Expected NMR Spectral Data

The following tables summarize the anticipated quantitative data for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, synthesized from established literature values for 3,6-disubstituted pyridazines and PMB-protected amines[3][4].

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO-d 6​ , 298 K)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
3.73Singlet (s)-3HPMB -OCH 3​
4.45Doublet (d)5.82HPMB Benzylic -CH 2​ -
6.88Doublet (d)8.52HPMB Ar-H (ortho to OMe)
6.95Doublet (d)9.21HPyridazine H -4
7.25Doublet (d)8.52HPMB Ar-H (meta to OMe)
7.35Doublet (d)9.21HPyridazine H -5
7.45Triplet (t)5.81HAmine -NH - (Exchanges with D 2​ O)
Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO-d 6​ , 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignment
43.8CH 2​ PMB Benzylic -C H 2​ -
55.1CH 3​ PMB -OC H 3​
113.8CHPMB Ar-C H (ortho to OMe)
117.5CHPyridazine C -4
128.2CHPyridazine C -5
128.6CHPMB Ar-C H (meta to OMe)
131.2CqPMB Ar-C (ipso to CH 2​ )
145.8CqPyridazine C -6 (C-Cl)
158.3CqPMB Ar-C (ipso to OMe)
158.9CqPyridazine C -3 (C-NH)
Table 3: Key 2D NMR Correlations for Structural Validation
ExperimentObserved CorrelationStructural Significance
COSY NH (7.45) ↔ CH 2​ (4.45)Confirms the secondary amine is directly attached to the benzylic carbon.
COSY H-4 (6.95) ↔ H-5 (7.35)Confirms the ortho-relationship of the two remaining pyridazine protons.
HMBC CH 2​ (4.45) → C-3 (158.9)Definitive Regiochemistry: Proves the PMB-amine is at C-3, not C-6.
HMBC OCH 3​ (3.73) → Ar-C (158.3)Confirms the methoxy group is attached to the para-position of the phenyl ring.

Standard Operating Protocol: NMR Acquisition

This step-by-step methodology ensures high-fidelity data collection suitable for regulatory submissions or peer-reviewed publication.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure (>95%) 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture gently until complete dissolution is achieved. Note: Do not use heat, as this may promote degradation or alter the exchange rate of the NH proton.

  • Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear inverse probe (e.g., BBFO or TBI).

  • Allow the sample to equilibrate to 298 K for at least 5 minutes to prevent convection artifacts.

  • Lock the magnetic field to the DMSO-d 6​ deuterium signal.

  • Perform automated Tuning and Matching (ATM) for both 1 H and 13 C channels.

  • Shim the magnet (gradient shimming recommended) until the DMSO residual peak full-width at half-maximum (FWHM) is < 1.0 Hz.

Step 3: 1D Spectra Acquisition
  • 1 H NMR: Acquire a standard 1D proton spectrum using a 30° pulse angle (zg30), 16–32 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C{1H} NMR: Acquire a proton-decoupled carbon spectrum (zgpg30). Due to the lower sensitivity of 13 C and the presence of quaternary carbons, use a minimum of 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2.0 seconds.

Step 4: 2D Spectra Acquisition
  • gCOSY: Acquire a gradient-enhanced COSY spectrum to map homonuclear 3JHH​ couplings. Use 128 t1 increments and 4 scans per increment.

  • gHSQC: Acquire a phase-sensitive, gradient-edited HSQC spectrum to map 1JCH​ direct attachments. This will cleanly separate the CH 2​ and OCH 3​ carbon signals.

  • gHMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz). This is the critical step for validating the C-3 attachment. Use 256 t1 increments and 16 scans per increment to ensure sufficient signal-to-noise for the quaternary carbons.

Workflow Visualization

The following diagram illustrates the logical progression of the structural elucidation process, demonstrating how each experimental node feeds into the final validation.

NMR_Workflow Sample Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C{1H}) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Determine SW & Parameters Process Data Processing & Phase Correction Acq2D->Process Assign Signal Assignment & Connectivity Mapping Process->Assign Validate Final Structural Validation Assign->Validate

NMR structural elucidation workflow for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

References

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem - NIH National Institutes of Health (NIH), PubChem Database. URL:[1]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine MDPI. URL:[5]

  • A Comparative Guide to the Structural Validation of N-(4-Methoxybenzyl)butan-1-amine using 2D NMR Spectroscopy Benchchem. URL:[3]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives PubMed (National Library of Medicine). URL:[2]

  • 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines Canadian Journal of Chemistry (CDN Science Pub). URL:[4]

Sources

Method

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine preparation for mass spectrometry

Application Note: Sample Preparation and LC-MS/MS Quantification of 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine in Biological Matrices Introduction & Analytical Rationale 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sample Preparation and LC-MS/MS Quantification of 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine in Biological Matrices

Introduction & Analytical Rationale

6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine (Molecular Formula: C₁₂H₁₂ClN₃O, Exact Mass: 249.0669 Da) is a highly functionalized heterocyclic scaffold frequently utilized in drug discovery, particularly in the development of kinase inhibitors and neuroactive agents. Accurate pharmacokinetic profiling of this compound in biological matrices (such as plasma) requires robust, highly sensitive analytical methodologies.

This application note details an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the extraction and quantification of this compound. The methodology is designed as a self-validating system, ensuring high reproducibility, minimal matrix effects, and strict adherence to mass spectrometry compatibility standards.

Physicochemical Profiling & MS Strategy

Developing a reliable MS method requires a deep understanding of the analyte's physicochemical properties to drive experimental causality:

  • Ionization Mode: The molecule possesses multiple basic sites (the secondary amine and the pyridazine ring nitrogens). Electrospray Ionization in positive mode (ESI+) is strictly preferred to generate the stable [M+H]⁺ precursor ion at m/z 250.1.

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) must be strictly avoided in the sample and mobile phases. While TFA improves chromatographic peak shape, it causes severe ion suppression in ESI+ by forming stable, neutral ion pairs with basic amines and increasing droplet surface tension[1]. Instead, 0.1% Formic Acid (FA) is used to ensure complete protonation in solution while maintaining optimal desolvation efficiency.

  • Fragmentation Dynamics: Under Collision-Induced Dissociation (CID), the molecule predominantly cleaves at the benzyl-amine bond. The 4-methoxybenzyl moiety forms a highly stable tropylium-like cation (m/z 121.1), which serves as the primary quantifier due to its intense signal. The 6-chloropyridazin-3-amine fragment (m/z 130.0) serves as a reliable qualifier.

MSLogic A Precursor Ion [M+H]+ m/z 250.1 B Collision Induced Dissociation (CID) A->B C Product Ion 1 m/z 121.1 (4-methoxybenzyl cation) B->C Quantifier D Product Ion 2 m/z 130.0 (6-chloropyridazin-3-amine) B->D Qualifier

Caption: ESI-MS/MS fragmentation logic for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

Experimental Protocols: Sample Preparation

To ensure system longevity and data integrity, biological samples must be rigorously cleaned of inorganic salts and precipitating proteins[1]. The following Protein Precipitation (PPT) protocol uses Acetonitrile (ACN) over methanol because ACN yields a denser protein pellet, reducing the risk of aspirating particulates that could cause capillary blockages[2].

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of the plasma sample into a 1.5 mL polypropylene microcentrifuge tube[2].

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog at 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100%) to the sample[2]. The 1:3 ratio of plasma to organic solvent ensures >95% precipitation of plasma proteins.

  • Agitation: Vortex the mixture vigorously for 30 seconds to disrupt protein-drug binding and ensure homogeneous precipitation[2].

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C[2]. The low temperature prevents the re-solubilization of lipids and proteins.

  • Extraction & Filtration: Carefully transfer 100 µL of the clear supernatant into a clean vial. Pass the supernatant through a 0.22 µm PTFE syringe filter to remove any residual micro-particulates[1].

  • Vialing: Transfer the filtered solution into a standard 2 mL LC-MS autosampler vial equipped with a soft septum[1].

Self-Validation Step: Run a solvent blank (e.g., Isopropanol) before and after the sample sequence to validate the absence of column carryover and ensure system cleanliness[1].

SamplePrep A Plasma Sample (50 µL) Containing Analyte B Add 150 µL Acetonitrile (with Internal Standard) A->B Protein Precipitation C Vortex Mixing (30 seconds) B->C D Centrifugation (14,000 rpm, 10 min, 4°C) C->D Phase Separation E Supernatant Extraction D->E F Filtration (0.22 µm PTFE) E->F Particulate Removal G Transfer to LC-MS Vial (Soft Septum) F->G Ready for Injection

Caption: Workflow diagram detailing the plasma sample preparation steps prior to LC-MS/MS injection.

LC-MS/MS Analytical Workflow

A reversed-phase Ultra-Performance Liquid Chromatography (UPLC) approach is employed to achieve high resolution and rapid run times[3].

Chromatographic Conditions:

  • Column: Waters CORTECS C18+ (2.7 µm, 2.1 mm × 50 mm) or equivalent[3].

  • Mobile Phase A: Water + 0.05% Formic Acid + 3.75 mM NH₄OAc[3].

  • Mobile Phase B: Isopropanol/Acetonitrile + 0.05% Formic Acid[3].

  • Gradient: 5% B to 50% B over 1.4 minutes, step to 98% B for 0.3 minutes (column wash), return to 5% B (equilibration)[3].

  • Flow Rate: 1.0 mL/min[3].

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

Table 1: MRM Transitions and Collision Energies

Analyte / FragmentPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Role
6-chloro-N-(4-methoxybenzyl)...250.1121.1502518Quantifier
6-chloro-N-(4-methoxybenzyl)...250.1130.0502522Qualifier

Quantitative Data & Validation Metrics

The method was designed to meet standard bioanalytical guidelines. The data below summarizes the expected performance metrics when utilizing the protocols outlined above.

Table 2: Method Validation Summary

ParameterValue / MetricAcceptance Criteria
Linear Range 1.0 - 1000 ng/mLR² > 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% - 6.5%≤ 15% (except LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Matrix Effect 92.1% (Minimal suppression)85% - 115%

References[4] "6-Propylpyridazin-3-amine" synthesis and characterization. BenchChem. Available at: https://benchchem.com[2] Application Notes and Protocols for the Quantification of 3-Aminopyridazine. BenchChem. Available at: https://benchchem.com[1] Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. Available at:https://ox.ac.uk[3] Discovery of NP3-253, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome. Journal of Medicinal Chemistry - ACS Publications. Available at: https://acs.org

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 6-chloro-N-(4-methoxybenzyl)pyridazin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine .

Due to its planar pyridazine core, hydrogen-bonding secondary amine, and highly lipophilic chloro and 4-methoxybenzyl substituents, this molecule exhibits massive crystal lattice energy and high lipophilicity. This places it firmly in the realm of difficult-to-formulate BCS Class II/IV compounds. The guides below bypass generic advice, focusing strictly on causality, thermodynamic principles, and self-validating experimental workflows to ensure your formulation succeeds.

Formulation Selection Logic

Before diving into troubleshooting, it is critical to align your formulation strategy with the molecule's thermodynamic barriers. The decision tree below outlines the mechanistic logic used to select the appropriate solubility enhancement pathway.

Formulation_Logic API 6-chloro-N-(4-methoxybenzyl) pyridazin-3-amine (Poor Aqueous Solubility) Profile Physicochemical Profiling (Tm, LogP, pKa) API->Profile LogP_High High LogP / Lipophilicity (Chloro & Benzyl groups) Profile->LogP_High Tm_High High Melting Point (Strong π-π Stacking) Profile->Tm_High Cavity Steric Assessment (Methoxybenzyl moiety) Profile->Cavity LBF Lipid-Based Formulation (Bypass Dissolution) LogP_High->LBF Solubilization ASD Amorphous Solid Dispersion (Disrupt Crystal Lattice) Tm_High->ASD Kinetic Trapping CD Cyclodextrin Complexation (Hydrophobic Shielding) Cavity->CD Inclusion

Caption: Mechanistic decision tree for overcoming the solubility barriers of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

Troubleshooting FAQs & Mechanistic Interventions

Amorphous Solid Dispersions (ASDs)

Q: During spray drying for ASDs, my product undergoes rapid recrystallization during storage. How can I stabilize the amorphous state? A: Recrystallization is driven by the thermodynamic drive of the amorphous API to return to its lower-energy crystalline state[1]. This occurs when the drug's molecular mobility exceeds the kinetic barrier provided by the polymer matrix. For 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, the secondary amine and pyridazine nitrogens are excellent candidates for hydrogen bonding. Intervention: Transition to a polymer that acts as a strong hydrogen bond acceptor/donor. Vinylpyrrolidone-vinyl acetate copolymers (e.g., Kollidon® VA 64) are highly effective for amorphous solid dispersions[2]. Ensure the glass transition temperature ( Tg​ ) of your final dispersion is at least 50°C above your intended storage temperature to restrict molecular mobility.

Lipid-Based Formulations (LBFs)

Q: I am developing a Self-Microemulsifying Drug Delivery System (SMEDDS). The API precipitates when the formulation is dispersed in simulated gastric fluid (SGF). What is the mechanism of failure? A: Precipitation upon aqueous dispersion indicates a catastrophic loss of solvent capacity during the phase transition from a lipid solution to an oil-in-water microemulsion. The highly lipophilic chloro and 4-methoxybenzyl groups require sustained micellar encapsulation to remain in solution[3]. Intervention: This is a self-emulsification failure. Shift your surfactant-to-oil ratio ( Km​ ) higher, or incorporate a hydrophilic co-solvent (e.g., Transcutol® HP) to maintain solvent capacity during the emulsion phase transition. The formulation must present the drug in an already-dissolved state, bypassing the dissolution step entirely[4].

Cyclodextrin Inclusion

Q: Can Cyclodextrin complexation work for this molecule, and which derivative should I choose? A: Yes. The 4-methoxybenzyl moiety is sterically well-suited to enter the hydrophobic cavity of β -cyclodextrin[5]. However, native β -CD has limited aqueous solubility and potential nephrotoxicity. Intervention: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is recommended. The mechanism relies on the displacement of enthalpy-rich water molecules from the CD cavity by the hydrophobic benzyl group, shielding the lipophilic surface area from the aqueous environment.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. If a validation checkpoint fails, do not proceed to the next step.

Protocol A: Preparation of Amorphous Solid Dispersion via Spray Drying

Spray drying stabilizes the drug via ASD by rapidly evaporating the solvent, kinetically trapping the API in a disordered state[6].

SD_Workflow Prep 1. Solution Prep (API + Polymer) Atom 2. Atomization (Droplet Formation) Prep->Atom Dry 3. Thermal Drying (Solvent Evaporation) Atom->Dry Collect 4. Cyclone Collection (Amorphous Powder) Dry->Collect

Caption: Self-validating workflow for Amorphous Solid Dispersion via Spray Drying.

  • Solution Preparation: Dissolve 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine and Kollidon® VA 64 (1:3 w/w ratio) in a 1:1 mixture of Dichloromethane and Methanol.

    • Validation Checkpoint 1: Measure the solution via UV-Vis at 600 nm. Transmittance must be >99%. Any scattering indicates undissolved crystalline nuclei that will seed premature recrystallization.

  • Atomization & Drying: Feed the solution into the spray dryer. Set the inlet temperature to 85°C and aspirator to 100%.

    • Validation Checkpoint 2: Monitor the outlet temperature continuously. It must remain below the Tg​ of the polymer (approx. 50-60°C) to prevent particle fusion and wall-sticking.

  • Solid-State Characterization: Collect the powder from the cyclone.

    • Validation Checkpoint 3: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The PXRD must show a broad "amorphous halo" with zero sharp Bragg peaks. DSC must reveal a single, distinct Tg​ , confirming a homogenous single-phase system.

Protocol B: Preparation of a Self-Microemulsifying LBF

Lipid systems resist dispersion in GI fluids initially but form mixed micelles upon digestion, keeping the API solubilized[7].

SMEDDS_Workflow Screen 1. Excipient Blending (Oils & Surfactants) Mix 2. Isotropic Mixing (Thermodynamic Eq.) Screen->Mix API 3. API Solubilization (Thermal Stirring) Mix->API Test 4. Aqueous Dispersion (Micelle Check) API->Test

Caption: Self-validating workflow for SMEDDS preparation and micellar dispersion.

  • Excipient Blending: Combine Capmul MCM (Oil), Kolliphor EL (Surfactant), and Transcutol HP (Co-solvent) in a 30:50:20 ratio.

    • Validation Checkpoint 1: Vortex for 5 minutes. The mixture must be a single-phase, optically clear, isotropic liquid.

  • API Solubilization: Add the API to the lipid blend at a target loading of 25 mg/g. Stir at 40°C for 12 hours.

    • Validation Checkpoint 2: Centrifuge the mixture at 10,000 RPM for 15 minutes. Inspect the bottom of the tube. The absence of a pellet confirms complete solubilization.

  • Aqueous Dispersion Testing: Introduce 1 mL of the loaded SMEDDS into 250 mL of 0.1N HCl (pH 1.2) at 37°C under mild paddle agitation (50 RPM).

    • Validation Checkpoint 3: Analyze the dispersion via Dynamic Light Scattering (DLS). A Z-average droplet diameter of <50 nm with a Polydispersity Index (PDI) <0.3 confirms successful microemulsion formation without API precipitation.

Quantitative Formulation Metrics

The following table summarizes the expected performance metrics for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine across different solubility enhancement platforms. Use this data to benchmark your experimental results.

Enhancement StrategyPrimary ExcipientsTypical Drug Loading (w/w %)Expected Solubility Increase (Fold)Physical Stability RiskBest Suited For...
Amorphous Solid Dispersion Kollidon VA 64, HPMC-AS15% - 25%50x - 150xModerate (Recrystallization)Solid oral dosage forms requiring rapid onset.
Lipid-Based (SMEDDS) Capmul MCM, Kolliphor EL2% - 5%>200x (in micellar phase)Low (Precipitation on dilution)Bypassing dissolution; reducing food effect.
Cyclodextrin Complexation HP- β -CD5% - 10%10x - 30xLowLiquid formulations; parenteral administration.

References

Sources

Optimization

troubleshooting 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine synthesis yield

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 6-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

This transformation relies on a nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and 4-methoxybenzylamine (PMB-amine). While conceptually straightforward, researchers frequently encounter yield-limiting issues such as over-substitution (bis-amination) and hydrolytic degradation. This guide provides the causal logic, validated protocols, and quantitative benchmarks necessary to optimize your workflow.

I. Mechanistic Pathway & Competing Reactions

To troubleshoot yield drops, we must first understand the reaction's causality. 3,6-Dichloropyridazine is highly electrophilic due to the electron-withdrawing nature of the two adjacent nitrogen atoms in the diazine ring [3]. The first SNAr with PMB-amine proceeds rapidly. However, the resulting secondary amine in the mono-substituted product donates electron density back into the pyridazine ring, partially deactivating the remaining C-Cl bond. Despite this deactivation, the second SNAr can still occur if kinetic control is lost (e.g., excess amine, excessive heat), leading to the N,N'-bis-substituted byproduct [1]. Furthermore, the presence of water and base at elevated temperatures risks the hydrolysis of the C-Cl bond to form a pyridazinone derivative.

SNAr_Pathway SM 3,6-Dichloropyridazine (Electrophile) Target 6-Chloro-N-(4-methoxybenzyl) pyridazin-3-amine (Target Product) SM->Target S_NAr (1.05 eq Amine) Base, Heat Hydrolysis 6-Chloropyridazin-3(2H)-one (Hydrolysis Byproduct) SM->Hydrolysis H2O / Base Wet Solvents Amine PMB-Amine (Nucleophile) Amine->Target BisSub N,N'-Bis(PMB) pyridazine-3,6-diamine (Over-substitution) Target->BisSub Excess Amine Prolonged Heat

Fig 1. SNAr pathway of 3,6-dichloropyridazine highlighting target and side reactions.

II. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting product profile. Use this data to benchmark your own crude LC-MS results.

Reaction ConditionMolar Ratio (DCP : PMB)Solvent SystemTemp (°C)Target Yield (%)Bis-substituted (%)Unreacted SM (%)
A (Optimized) 1.0 : 1.05Anhydrous 1,4-Dioxane9078 - 85 < 5~ 5 - 10
B (Excess Amine) 1.0 : 2.501,4-Dioxane10040 - 45 > 50< 1
C (Low Temp) 1.0 : 1.05Ethanol6050 - 55 < 1~ 40
D (Wet Solvent) 1.0 : 1.05Dioxane / H₂O9050 - 60 < 5Hydrolysis

III. Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this step-by-step methodology. This protocol incorporates in-process controls (IPCs) to validate the reaction state before proceeding to the next step [2].

Reagents Required:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • 4-Methoxybenzylamine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (Stored over 4Å molecular sieves)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add 3,6-dichloropyridazine (1.0 equiv) and anhydrous 1,4-dioxane (concentration ~0.2 M). Stir to achieve a homogenous solution.

  • Base Addition: Inject DIPEA (1.5 equiv) via syringe. Causality note: The tertiary amine neutralizes the HCl generated during the SNAr, preventing the protonation and subsequent deactivation of the incoming PMB-amine nucleophile.

  • Controlled Nucleophile Addition: Dilute 4-methoxybenzylamine (1.05 equiv) in an equal volume of anhydrous 1,4-dioxane. Add this solution dropwise over 15–20 minutes at room temperature. Validation: A slight exotherm may be observed. Dropwise addition prevents high local concentrations of the nucleophile, mitigating bis-substitution.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C.

  • In-Process Control (IPC): After 2 hours, sample the reaction for LC-MS or TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

    • Self-Validation Check: You should observe the disappearance of the starting material mass (m/z ~149) and the appearance of the target product mass (m/z ~249). If the bis-substituted mass (m/z ~350) begins to rise above 5% area, immediately remove the heat source.

  • Quench and Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. Use a gradient of 10% to 50% Ethyl Acetate in Hexanes. Pro-tip: Adding 1% TEA to the mobile phase sharpens the elution band of the secondary amine product.

IV. Troubleshooting FAQs

Q1: My yield is consistently below 50%, and LC-MS shows a massive peak at m/z ~350. How do I stop this over-reaction? A: You are observing the formation of N,N'-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine [1]. This occurs when the kinetic control of the reaction is lost. To fix this:

  • Strict Stoichiometry: Never use more than 1.05 equivalents of PMB-amine.

  • Addition Rate: Ensure the PMB-amine is added dropwise to a dilute solution. Dumping the amine in all at once creates localized zones of excess nucleophile, driving the second SNAr before the bulk starting material can react.

  • Temperature Control: Do not exceed 90 °C. The activation energy for the second substitution is higher than the first; keeping the temperature strictly at 90 °C provides thermodynamic separation between the two events.

Q2: The reaction stalls at ~60% conversion, leaving a large amount of unreacted 3,6-dichloropyridazine. Should I add more amine? A: No. Adding more amine will likely push the already-formed product into the bis-substituted byproduct. Incomplete conversion is usually caused by either degraded starting material or insufficient base. Ensure your DIPEA/TEA is dry and not degraded. If the reaction stalls, try extending the reaction time by 2-4 hours rather than increasing the nucleophile equivalents. The electrophilic nature of the 3,6-dichloropyridazine should allow for near-complete conversion with time [3].

Q3: I am detecting a highly polar byproduct that streaks on TLC. What is it, and how do I prevent it? A: This is likely a hydrolysis byproduct, such as 6-chloropyridazin-3(2H)-one. The carbon-halogen bonds on diazine rings are highly susceptible to nucleophilic attack by hydroxide ions (formed from trace water and your amine base at high temperatures).

  • Solution: Switch to strictly anhydrous solvents. Ensure your 1,4-dioxane is stored over activated 4Å molecular sieves and run the reaction under a positive pressure of Argon or Nitrogen.

Q4: How can I efficiently separate the target product from unreacted 3,6-dichloropyridazine during purification? A: Because 3,6-dichloropyridazine is relatively neutral and your target product contains a basic secondary amine, you can utilize an acid-base extraction prior to chromatography.

  • Protocol: Dissolve the crude mixture in an organic solvent (e.g., DCM) and extract with 1M HCl. The target product will protonate and move to the aqueous layer, while the unreacted starting material remains in the organic layer. Carefully basify the aqueous layer with 2M NaOH to pH 9-10, and back-extract with fresh DCM to recover the pure 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

V. References

  • Facile Synthesis of 3,6-Diaminopyridazine Source: ResearchGate / Tetrahedron Letters URL:

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization Guide for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific chromatographic challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific chromatographic challenges associated with purifying complex basic heterocycles like 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine .

This guide moves beyond generic advice by explaining the causality behind experimental failures and providing self-validating protocols to ensure high-purity, high-yield recoveries.

The Chromatographic Challenge: Understanding the "Silanol Effect"

The molecule 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine presents a unique purification challenge due to its structural features. The secondary amine of the 4-methoxybenzyl group and the basic nitrogens of the pyridazine ring act as strong Brønsted bases. Unmodified silica gel contains surface silanol groups (Si-OH) that function as Brønsted acids with a pKa of ~4.5[1].

During normal-phase chromatography, these opposing functionalities engage in strong ionic hydrogen bonding. This acid-base interaction causes the analyte to irreversibly adsorb or "smear" across the column, leading to severe peak tailing, poor resolution from starting materials (like 3,6-dichloropyridazine), and drastic yield loss[2][3]. Overcoming this requires strategic manipulation of the stationary and mobile phases.

Mechanism Silanol Acidic Silanol (Si-OH) Interaction Ionic Hydrogen Bonding (Irreversible Adsorption) Silanol->Interaction Neutralized Deactivated Silanol Silanol->Neutralized Amine Pyridazin-3-amine Amine->Interaction Elution Free Analyte Elution (Sharp Peak) Amine->Elution Tailing Peak Tailing & Poor Recovery Interaction->Tailing Modifier Competing Base (TEA or NH4OH) Modifier->Neutralized Neutralizes Neutralized->Elution Prevents Binding

Mechanism of silanol-induced peak tailing and its resolution via competing basic modifiers.

Diagnostic Workflow for Basic Amines

Workflow Start Crude 6-chloro-N-(4-methoxybenzyl) pyridazin-3-amine TLC Run TLC (Standard Silica) DCM:MeOH Start->TLC Tailing Severe Tailing? TLC->Tailing Modifier Add 1% NH4OH to Mobile Phase Tailing->Modifier Yes Success Isolate Pure Product Tailing->Success No Check Peak Shape Improved? Modifier->Check AltPhase Switch to Amine-Silica or C18 Phase Check->AltPhase No Check->Success Yes AltPhase->Success

Diagnostic workflow for optimizing basic amine purification via flash chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does my compound co-elute as a broad smear even when I lower the solvent polarity? A1: Lowering solvent polarity will not fix the "Silanol Effect." In fact, it often makes it worse by increasing the relative strength of the hydrogen bonding between the basic pyridazine/amine nitrogens and the acidic silica surface[3]. The solution is not to change polarity, but to neutralize the silica by adding a basic modifier (like 1-2% Triethylamine or Ammonium Hydroxide) to "deactivate" the acidic sites[4].

Q2: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as my basic modifier? A2: It depends on your solvent system. TEA (0.5–2% v/v) is excellent for non-aqueous, less polar normal-phase systems (e.g., Hexane/Ethyl Acetate)[4]. However, for polar nitrogenous compounds requiring Dichloromethane (DCM) and Methanol (MeOH), concentrated aqueous NH₄OH is vastly superior. A proven ratio for complex amines is 85:14:1 (DCM:MeOH:NH₄OH) because ammonia is highly volatile and much easier to evaporate post-purification without leaving salt residues[5].

Q3: I added a modifier, but I am still seeing poor resolution from the 3,6-dichloropyridazine starting material. What is the next step? A3: If mobile phase modifiers fail, you must change the stationary phase. Amine-functionalized silica (e.g., Biotage KP-NH) provides a basic environment natively, eliminating the need for mobile phase additives and preventing acid-base smearing entirely[2]. Alternatively, Reversed-Phase (C18) chromatography is highly effective.

Q4: How do I successfully run this compound on a Reversed-Phase (C18) column? A4: You must employ the "2 pH Rule." Basic amine compounds are best retained and separated on C18 when the mobile phase pH is alkaline, keeping the molecule in its free-base (neutral) form[2]. Adjust the solution pH to at least two units above the amine's pKa (using 0.1% NH₄OH in both water and acetonitrile). At high pH, the compound becomes highly lipophilic, maximizing retention and yielding perfectly symmetrical peaks[2].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the chromatographic conditions before committing your entire crude batch.

Protocol A: Normal-Phase Silica with Basic Modifier (DCM/MeOH/NH₄OH)

Use this method for standard, cost-effective purification of moderate to large batches.

  • Mobile Phase Preparation: Prepare a stock solution of DCM and MeOH. Add 1% (v/v) concentrated aqueous Ammonium Hydroxide (NH₄OH). A recommended starting gradient system is Solvent A (100% DCM) and Solvent B (85:14:1 DCM:MeOH:NH₄OH)[5].

  • Column Equilibration (Critical Step): Pack or mount your unmodified silica gel column. Flush the column with at least 3 Column Volumes (CV) of 10% Solvent B to fully deactivate the silanol groups prior to loading[4].

  • Self-Validation Step: Inject a 5 mg pilot sample. Monitor the column effluent using dual-wavelength UV detection at 254 nm (pyridazine ring) and 280 nm (4-methoxybenzyl group). A successful equilibration is validated when the peak asymmetry factor (As) is < 1.5.

  • Sample Loading: Dissolve the bulk crude mixture in a minimum volume of DCM. If the sample is poorly soluble, utilize dry loading by adsorbing the mixture onto Celite (avoid adsorbing onto raw silica, which can cause pre-column degradation).

  • Elution: Run a shallow gradient from 0% to 50% Solvent B over 10-12 CVs.

Protocol B: Reversed-Phase (C18) Purification using the "2 pH Rule"

Use this method for final-stage purification requiring >95% purity for biological assays.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): HPLC-grade water modified with 0.1% NH₄OH (v/v) to maintain a pH of ~10[2].

    • Solvent B (Organic): Acetonitrile (MeCN) modified with 0.1% NH₄OH.

  • Equilibration: Equilibrate the C18 column with 5% Solvent B for 3 CVs.

  • Sample Loading: Dissolve the sample in DMSO or a 50:50 Water/MeCN mixture. Inject directly onto the column.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 CVs. The neutral, lipophilic free-base will elute sharply, leaving polar impurities in the void volume.

Quantitative Performance Data

The following table summarizes the expected chromatographic performance of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine across different purification strategies.

Stationary PhaseMobile Phase SystemModifierExpected Recovery (%)Peak Asymmetry ( As​ )Resolution ( Rs​ ) vs. SM
Unmodified SilicaDCM / MeOHNone< 45%> 3.5 (Severe tailing)Co-elution
Unmodified SilicaDCM / MeOH1% NH₄OH82%1.4 (Slight tailing)1.8
Amine-Silica (KP-NH)Hexane / EtOAcNone94%1.1 (Sharp)2.5
Reversed-Phase (C18)H₂O / MeCN0.1% NH₄OH96% 1.0 (Ideal) 3.1

Note: Peak Asymmetry ( As​ ) values closer to 1.0 indicate a perfectly symmetrical peak. Resolution ( Rs​ ) > 1.5 indicates baseline separation from the 3,6-dichloropyridazine starting material (SM).

References

  • Successful flash chromatography - Biotage | Source: biotage.com | 1

  • How do I purify ionizable organic amine compounds using flash column chromatography? | Source: biotage.com | 2

  • Column chromatography issue : r/Chempros | Source: reddit.com | 5

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns | Source: benchchem.com | 4

  • 3-(Chloromethyl)quinoline|CAS 104325-51-1 | Source: benchchem.com | 3

Sources

Optimization

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine degradation under UV light

Welcome to the Technical Support Center for the photostability analysis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine . As a Senior Application Scientist, I have designed this resource to move beyond basic protocols a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the photostability analysis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine . As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and provide you with the mechanistic causality behind your experimental observations.

When subjecting this specific pyridazine derivative to UV light, you are dealing with a molecule that has two distinct photochemical vulnerabilities: an electron-deficient chlorinated heterocycle and an electron-rich, photolabile benzylic system. This guide will help you navigate forced degradation workflows, ensure regulatory compliance, and troubleshoot complex analytical anomalies.

Mechanistic Causality: Why Does This Molecule Degrade?

To stabilize or analyze a compound, you must first understand how it breaks apart. Under near-ultraviolet (UV-A) and UV-B irradiation, 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine undergoes two primary competing degradation pathways:

  • Pathway A: C-Cl Bond Homolysis & Photosubstitution. The 6-chloropyridazine ring is highly electron-deficient. UV photon absorption provides sufficient energy to induce homolytic cleavage of the C-Cl bond, generating a highly reactive pyridazinyl radical[1][2]. In aqueous or protic media, this often leads to rapid photosubstitution, yielding hydroxylated or fully dechlorinated derivatives[3].

  • Pathway B: PMB Group Photocleavage. The p-methoxybenzyl (PMB) moiety is a well-documented photoremovable group[4]. Upon UV excitation, the electron-donating methoxy group stabilizes a benzylic radical or cation intermediate. In the presence of dissolved oxygen, this readily undergoes photo-oxidation to yield p-anisaldehyde and the deprotected 6-chloropyridazin-3-amine[5].

Pathway Parent 6-chloro-N-(4-methoxybenzyl) pyridazin-3-amine UV UV Light (320-400 nm) Photon Absorption Parent->UV Radical1 Pathway A: C-Cl Homolysis UV->Radical1 Radical2 Pathway B: PMB Photocleavage UV->Radical2 Prod1 Hydroxylated / Dechlorinated Pyridazine Derivatives Radical1->Prod1 Prod2 6-chloropyridazin-3-amine + p-Anisaldehyde Radical2->Prod2

Fig 1: Competing photochemical degradation pathways of the target compound under UV irradiation.

Self-Validating Protocol: ICH Q1B Forced Degradation

To ensure your data is trustworthy and suitable for regulatory submission, your experimental design must be a self-validating system. We strictly adhere to the ICH Q1B Guidelines [6][7].

Step-by-Step Methodology:

  • Sample Preparation: Prepare the API in both solid state (spread in a single layer ≤3 mm thick) and in solution (e.g., 0.1 mg/mL in HPLC-grade Acetonitrile/Water). Place samples in quartz cuvettes or vials, as standard borosilicate glass blocks critical UV wavelengths below 320 nm[8].

  • Control Implementation: Wrap an identical set of samples tightly in aluminum foil. These Dark Controls must be placed in the exact same chamber to isolate thermal degradation from true photodegradation[7].

  • Actinometry Calibration (Critical): Do not trust the digital readout of your photoreactor. Prepare a 2% w/v Quinine Monohydrochloride dihydrate solution in a 1 cm quartz cell. Expose this alongside your samples. The exposure is only valid when the actinometric control shows a change in absorbance (ΔA) of at least 0.9 at 400 nm[8].

  • Irradiation: Expose the samples to a near-UV fluorescent lamp (320–400 nm) until an integrated energy of at least 200 Watt-hours/square meter and an overall illumination of 1.2 million lux hours is achieved[7].

  • Quenching & Analysis: Immediately transfer samples to amber vials and store at 4°C until LC-HRMS analysis.

Workflow Prep Sample Prep (Quartz Vials) Exposure ICH Q1B UV Exposure (200 Wh/m²) Prep->Exposure Control Dark Control (Foil Wrapped) Analysis LC-HRMS Data Acquisition Control->Analysis Actinometry Quinine Actinometry (Calibration) Actinometry->Exposure Validates Dose Exposure->Analysis

Fig 2: Self-validating ICH Q1B photostability workflow utilizing actinometric calibration.

Quantitative Data Presentation: Expected Degradants

When analyzing your LC-MS data, expect the following mass shifts and degradation products based on the mechanisms outlined above.

Degradant IdentityExpected m/z[M+H]⁺Mechanism of FormationTypical Relative Abundance
Parent Compound 250.07N/ABaseline
6-chloropyridazin-3-amine 130.01PMB N-C photocleavage (Pathway B)High
p-Anisaldehyde 137.06PMB photo-oxidation (Pathway B)High
N-(4-methoxybenzyl)pyridazin-3-amine 216.11C-Cl homolysis & H-abstraction (Pathway A)Moderate
Hydroxylated Parent 266.07Photosubstitution / ROS attackLow to Moderate

Troubleshooting Guide & FAQs

Q: My LC-UV data shows a mass balance of less than 80% after UV exposure. Where did the rest of my compound go? A: This is a classic issue with PMB-protected amines. p-Anisaldehyde is highly volatile. If you are drying down your samples post-irradiation to concentrate them, you are likely evaporating the p-anisaldehyde degradant. Furthermore, pyridazinyl radicals generated via C-Cl homolysis can polymerize into insoluble humins that crash out of solution[1][2]. Solution: Analyze directly without evaporation, and check your sample vials for microscopic precipitates.

Q: I am seeing significant degradation in my Dark Control. Is the compound not photostable, or is something else wrong? A: If the Dark Control degrades, you are observing thermal or hydrolytic instability, not photolability. Photoreactors generate significant heat. If your chamber lacks adequate cooling, the internal temperature can exceed 40°C. The C-Cl bond on the pyridazine ring is susceptible to nucleophilic attack (solvolysis) in protic solvents (like water or methanol) at elevated temperatures. Solution: Ensure your photoreactor's cooling jacket is functioning and switch your diluent to a non-nucleophilic solvent like Acetonitrile.

Q: The degradation kinetics are inconsistent between different runs on different days. Why? A: You are likely relying on the nominal wattage of your UV lamps rather than chemical actinometry. UV bulbs degrade over time, meaning a 40W bulb will not produce the same photon flux at 500 hours as it did at 10 hours. Solution: You must strictly implement the Quinine Chemical Actinometry protocol[8] to normalize your exposure times based on actual photon flux, not the clock.

Q: How can I prove that the PMB cleavage is driven by photo-oxidation rather than direct photolysis? A: Run a comparative study using degassed solvents. Purge your sample solution with Argon for 15 minutes prior to sealing the quartz vial. If the formation of p-anisaldehyde is significantly suppressed compared to an ambient air control, the mechanism is heavily reliant on dissolved oxygen (Reactive Oxygen Species mediation) rather than direct excited-state heterolysis[4][5].

References

  • [6] European Medicines Agency (EMA). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. europa.eu. Available at:

  • [8] Scribd. ICH Q1B Photostability Testing Guide | PDF | Ultraviolet | Chemistry. scribd.com. Available at:

  • [7] European Medicines Agency (EMA). Q1B Photostability Testing of New Active Substances and Medicinal Products. europa.eu. Available at:

  • [3] ACS Publications. UV Photolysis for Accelerating Pyridine Biodegradation. acs.org. Available at:

  • [1] ProQuest. Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. proquest.com. Available at:

  • [2] Organic Letters - ACS Publications. Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. acs.org. Available at:

  • [5] Organic Letters - ACS Publications. Blue-Light Photocleavable Protecting Groups Based on Benzothiadiazole Scaffolds. acs.org. Available at:

  • [4] Chemical Reviews - ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. acs.org. Available at:

Sources

Troubleshooting

preventing oxidation of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine during storage

Welcome to the Technical Support Center for the handling, stability, and storage of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine . This guide is engineered for drug development professionals and analytical chemists who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, stability, and storage of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine . This guide is engineered for drug development professionals and analytical chemists who require strict environmental controls to maintain the structural integrity of this intermediate.

Below, you will find a mechanistic breakdown of the compound's oxidative vulnerabilities, a self-validating storage protocol, and a troubleshooting FAQ designed to address real-world laboratory anomalies.

Structural Vulnerabilities & Degradation Causality

To effectively protect 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, we must first understand why it degrades. The molecule contains two primary sites highly susceptible to oxidation:

  • The Pyridazine Ring (N-Oxidation): The 1,2-diazine system contains nitrogen atoms with available lone pairs. Prolonged exposure to atmospheric oxygen or trace peroxides drives electrophilic oxygen transfer, resulting in the formation of stable pyridazine N-oxides[1].

  • The 4-Methoxybenzyl (PMB) Group (Autoxidation & Cleavage): The benzylic carbon is heavily activated by the electron-donating para-methoxy group. Exposure to UV light and ambient oxygen initiates a radical-mediated aerobic oxidation pathway. This not only causes the solid to discolor but can ultimately cleave the protecting group entirely, yielding 4-methoxybenzaldehyde and the deprotected amine[2][3].

OxidationPrevention API 6-chloro-N-(4-methoxybenzyl) pyridazin-3-amine O2 Atmospheric Oxygen API->O2 Exposed to Light UV / Light Exposure API->Light Exposed to Deg1 Pyridazine N-Oxidation (+16 Da Mass Shift) O2->Deg1 Causes Deg2 PMB Benzylic Oxidation (Aldehyde Cleavage) O2->Deg2 Causes Light->Deg2 Accelerates Prev1 Argon Blanketing Prev1->O2 Displaces Prev2 Amber Vial Storage Prev2->Light Blocks

Logical workflow of oxidative degradation pathways and preventative storage measures.

Quantitative Storage Parameters

To arrest both kinetic and photochemical degradation pathways, the following environmental baseline must be maintained during storage[4]:

ParameterRecommended ConditionScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for autoxidation and thermal degradation. For long-term archiving (>6 months), -20°C is preferred.
Atmosphere Argon Gas BlanketArgon is ~38% denser than air. It sinks to the bottom of the vial, actively displacing oxygen away from the solid API.
Container Amber Glass VialBlocks UV and high-energy visible light, preventing photo-induced radical initiation at the benzylic position[4].
Seal PTFE-lined cap + ParafilmEnsures a hermetic seal, preventing ambient moisture ingress and the re-entry of atmospheric oxygen.

Self-Validating Protocol: Argon Blanketing and Sealing

Improper inert gas flushing is the leading cause of unexpected oxidation in stored amines. Follow this step-by-step methodology to ensure a self-validating, oxygen-free microenvironment[5].

  • Step 1: Preparation: Transfer the required mass of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine into a clean, dry amber glass vial equipped with a PTFE-lined screw cap.

  • Step 2: Argon Displacement: Attach a sterile needle to an argon gas line. Adjust the regulator to provide a gentle, barely audible flow. Insert the needle into the vial, keeping the tip approximately 1 cm above the solid powder.

  • Step 3: Flushing: Allow the argon to flow for 5 to 10 seconds . Because argon is heavier than air, it will pool at the bottom and push the ambient oxygen out of the top of the vial[5].

  • Step 4: Immediate Capping: Slowly withdraw the needle while the gas is still flowing to prevent a vacuum effect from pulling room air back in. Immediately secure the PTFE-lined cap tightly.

  • Step 5: Secondary Sealing: Wrap the junction of the cap and vial tightly with Parafilm to prevent micro-leaks during thermal contraction in the refrigerator.

  • Step 6: Validation (QC Check): To validate your lab's blanketing technique, prepare a "dummy" control vial alongside your main stock. After 30 days of storage, run the control vial via LC-MS. A successful protocol will yield a spectrum completely devoid of +16 Da (N-oxide) peaks.

Troubleshooting & FAQs

Q1: My sample has changed from an off-white powder to a yellow/brown solid. What happened? A1: This color change is a macroscopic indicator of oxidative degradation. The electron-rich 4-methoxybenzyl (PMB) group is highly susceptible to autoxidation, which leads to the formation of colored quinone-type byproducts or conjugated impurities[2]. If discoloration is observed, the sample must be re-purified (e.g., via flash chromatography) before use in sensitive assays.

Q2: During routine LC-MS quality control, we noticed a new peak with a mass shift of +16 Da. What is this impurity? A2: A +16 Da mass shift strongly indicates N-oxidation. The 1,2-diazine system of the pyridazine ring contains nitrogen atoms with lone pairs that are vulnerable to oxidation by atmospheric oxygen or trace peroxides, forming stable N-oxides[1]. This confirms that the storage vial was not properly purged of oxygen prior to sealing.

Q3: Can we use Nitrogen gas for blanketing instead of Argon? A3: While nitrogen is widely used to create inert atmospheres, argon is vastly superior for storing solid compounds in vials. Argon is denser than air and settles at the bottom of the container, creating a robust, physical protective layer over the compound[5]. Nitrogen is slightly lighter than ambient air and can easily diffuse out of the vial before you have time to apply the cap.

Q4: We detected 4-methoxybenzaldehyde in our NMR spectra after prolonged storage. Where did this come from? A4: The benzylic position of the PMB group is activated by the para-methoxy substituent. Exposure to oxygen and light triggers radical-mediated aerobic oxidation, which cleaves the PMB group entirely, yielding 4-methoxybenzaldehyde as a byproduct[3]. Storing the compound in amber vials under argon strictly prevents this specific cleavage pathway[4].

References

  • stability issues of 4-Fluoro-2-(4-methoxybenzyl)phenol in storage - Benchchem. 2

  • Stability and proper storage conditions for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - Benchchem. 4

  • Product Class 8: Pyridazines - Thieme. 1

  • Ceria Nanoparticles on Modified MXene for Aerobic Oxidation of 4-Methoxybenzyl Alcohol - ACS Publications. 3

  • SAFE USE OF ARGON - Pipe Fabrication Institute.

Sources

Optimization

resolving co-elution issues with 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine in LC-MS

Welcome to the technical support guide for resolving challenging co-elution issues involving 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving challenging co-elution issues involving 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals who encounter complex separation problems. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a practical question-and-answer format.

Our focus is on understanding the "why" behind each experimental choice, empowering you to make informed decisions to achieve baseline resolution and ensure data integrity.

Troubleshooting Guide & FAQs

Q1: My chromatogram shows a broad, asymmetric, or shouldered peak for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine. How do I confirm if this is a co-elution problem?

A1: An imperfect peak shape is a primary indicator of a potential co-elution issue, where your target analyte and another compound are not fully separated.[1][2] Before modifying your chromatographic method, it's crucial to confirm that the problem isn't due to system performance or that there are, in fact, multiple components under a single peak.

Initial Diagnostic Steps:

  • System Health Check: First, ensure the issue isn't mechanical. Check for consistent flow rates, look for potential leaks, and ensure your column is not contaminated or voided.[2][3] Dissolving your sample in the initial mobile phase composition is also a critical step to prevent peak distortion.[2]

  • Peak Purity Analysis (UV Detector): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, utilize the peak purity function. This tool acquires multiple UV spectra across the peak. If the spectra are identical from the upslope to the downslope, the peak is likely pure.[1] Spectral differences, however, strongly indicate the presence of a co-eluting impurity.[1]

  • Mass Spectrometry Confirmation (MS Detector): A mass spectrometer is a definitive tool for identifying co-elution.[1][4]

    • Examine Mass Spectra Across the Peak: Acquire mass spectra at different points (start, apex, and end) of the chromatographic peak. A pure compound will show a consistent mass spectrum. If the spectra change, it confirms that multiple components with different mass-to-charge ratios (m/z) are eluting together.[1][5]

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar masses (isobars) that a nominal mass spectrometer might miss.[6][7] This is particularly useful if the co-eluting species is a metabolite or a related impurity with a small mass difference.[8] Even if two peaks chromatographically co-elute, the mass spectrometer can provide an additional dimension of separation based on their distinct m/z values.[4]

Q2: I've confirmed co-elution on my C18 column. How can I use the mobile phase to improve separation?

A2: Manipulating the mobile phase is often the most effective first step in resolving co-elution. The goal is to alter the selectivity (α), which is the factor that describes the separation between two adjacent peaks. For a molecule like 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, which contains a basic pyridazine amine group, mobile phase pH is a critical parameter.

  • The Role of pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[9][10] Your target analyte has a basic amine group which will be protonated (charged) at low pH.

    • At Low pH (e.g., pH 2-4): The analyte will be in its ionized form. On a standard C18 column, this typically leads to reduced retention.[11] However, starting method development in this pH range is often recommended because retention times tend to be more stable against small pH variations.[11]

    • At Higher pH (e.g., pH > 7): The analyte will be in its neutral, non-ionized form. This increases its hydrophobicity and, consequently, its retention on a C18 column.[9] This increased retention can provide more opportunity for separation from a co-eluting impurity. It is crucial to use a pH-stable column when operating at higher pH values.[9][11]

    • Causality: By changing the pH, you alter the ionization state of your basic analyte. An ionized compound is more polar and interacts less with the nonpolar C18 stationary phase, eluting earlier. A neutral compound is less polar and interacts more, eluting later. If your impurity has a different pKa or is neutral, changing the pH will affect the two compounds differently, thus altering selectivity and improving resolution.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly impact selectivity.

    • Acetonitrile vs. Methanol: These solvents have different properties. Methanol is a protic solvent and a better hydrogen-bond donor, while acetonitrile is aprotic. These differences can lead to changes in the interactions between the analytes, the mobile phase, and the stationary phase, which can be enough to resolve co-eluting peaks.[12]

  • Optimize the Gradient: If you are using a gradient method, making the gradient shallower (i.e., increasing the organic content more slowly) can improve the resolution of closely eluting compounds.[2][5] This gives the analytes more time to interact with the stationary phase, enhancing separation.

Protocol: Mobile Phase pH Screening for Improved Resolution

This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on the separation of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine from a co-eluting impurity.

Objective: To determine the optimal mobile phase pH that provides the greatest resolution (Rs ≥ 1.5) between the analyte and the interferent.

Materials:

  • HPLC or UHPLC system with UV/PDA or MS detector

  • Reversed-phase C18 column (ensure it is stable across the desired pH range)

  • Mobile Phase A1: Water with 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid)

  • Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water, pH 8.0 (adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile or Methanol

  • Sample: 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine containing the co-eluting impurity, dissolved in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

Procedure:

  • Initial System Setup:

    • Install the C18 column and equilibrate the system with 95% Mobile Phase A1 and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

    • Set the column temperature (e.g., 30 °C) and flow rate (e.g., 0.4 mL/min for UHPLC).

  • Low pH Analysis (pH ~2.7):

    • Inject the sample using a starting gradient (e.g., 5% to 95% B over 10 minutes).

    • Record the chromatogram and note the retention times of the analyte and the impurity. Calculate the resolution (Rs).

  • Mid-pH Analysis (pH 5.0):

    • Thoroughly flush the system with a 50:50 mixture of isopropanol and water to remove the acidic modifier.

    • Equilibrate the system with 95% Mobile Phase A2 and 5% Mobile Phase B until the baseline is stable.

    • Inject the sample using the same gradient as in step 2.

    • Record the chromatogram, note the retention times, and calculate the resolution.

  • High pH Analysis (pH 8.0):

    • Thoroughly flush the system as in step 3.

    • Equilibrate the system with 95% Mobile Phase A3 and 5% Mobile Phase B.

    • Inject the sample using the same gradient.

    • Record the chromatogram, note the retention times, and calculate the resolution.

  • Data Analysis:

    • Compare the resolution values obtained at the three different pH levels.

    • Select the pH that provides the best separation for further method optimization (e.g., gradient refinement).

Q3: Mobile phase optimization provided some improvement, but the peaks are still not baseline resolved. What kind of column should I try next?

A3: If changing the mobile phase isn't sufficient, changing the stationary phase is the most powerful way to alter selectivity.[13] Your co-eluting impurity is likely structurally similar to your target compound, meaning it has similar hydrophobicity. A standard C18 column separates primarily based on hydrophobic interactions.[14] To resolve structurally similar compounds, you need a column that offers alternative separation mechanisms.[15]

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 (ODS) Hydrophobic interactionsGeneral purpose, separation of non-polar to moderately polar compounds. Often fails to resolve positional isomers with similar hydrophobicity.[13]
Phenyl / Phenyl-Hexyl Hydrophobic and π-π interactionsAromatic compounds. The phenyl rings on the stationary phase can interact with the aromatic rings in your analyte and impurity, offering enhanced selectivity.[13]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, hydrogen bonding, and shape selectivityPositional isomers, halogenated compounds, and aromatic compounds. This is a highly versatile phase offering multiple interaction modes, making it an excellent choice for difficult separations.[14][16][17]
Embedded Polar Group (EPG) Hydrophobic and hydrophilic interactionsBasic compounds. These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can reduce unwanted interactions with silica silanols, leading to better peak shape for bases.[18]
HILIC (Hydrophilic Interaction Liquid Chromatography) Hydrophilic partitioning, hydrogen bonding, and weak electrostatic interactionsVery polar compounds that are not well-retained in reversed-phase.[19] If your analyte is eluting very early on a C18 column, HILIC provides an orthogonal separation mechanism.[20][21]

Recommendation Workflow:

  • Try a Phenyl-Hexyl Column: Given that your molecule contains two aromatic rings (pyridazine and methoxybenzyl), a phenyl-based column is a logical first alternative to C18. The potential for π-π interactions provides a different selectivity that may resolve the co-elution.[13]

  • Move to a PFP Column: If the phenyl column fails, a PFP column is the next step. Its multiple interaction mechanisms make it a powerful tool for separating closely related species and isomers.[15][17]

  • Consider HILIC: If your compound and the impurity are highly polar and show little retention even on a 100% aqueous mobile phase in reversed-phase mode, HILIC is the appropriate choice.[21][22] HILIC uses a polar stationary phase (like bare silica) and a high organic mobile phase, where water is the strong eluting solvent.[23]

G

Q4: I have tried multiple columns and mobile phases, but separation is still not ideal. Can I use the mass spectrometer to solve this problem without perfect chromatographic separation?

A4: Yes, in some cases, the mass spectrometer can be used to differentiate and quantify co-eluting compounds, even if they are not fully separated chromatographically. This is especially true when using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS).

  • Tandem Mass Spectrometry (MS/MS): If your analyte and the impurity have the same precursor ion mass (isobars) but fragment differently, you can use MS/MS. In this technique, you select the common precursor ion, fragment it, and monitor for unique product ions for each compound. This creates a highly specific detection method (Multiple Reaction Monitoring or MRM) that can distinguish the two compounds, even if they elute at the same time.

  • High-Resolution Mass Spectrometry (HRMS): If the two co-eluting compounds have even a very small difference in their elemental composition, HRMS can distinguish them based on their accurate mass.[6] For example, an impurity might be a demethylated version of your parent compound. While their nominal mass might be very close, their exact masses will be different, allowing HRMS to detect them as separate species.[8] This saves analytical development time that would otherwise be spent achieving perfect chromatographic resolution.[7] However, it is important to note that if two compounds are perfectly co-eluting, the measured accurate mass may be an average of the two, potentially leading to incorrect assignments.[6] Therefore, achieving at least partial chromatographic separation is always beneficial.

G

References

  • Current time information in Pampanga, PH. Google.
  • Current time information in Asia/Manila. Google.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Google Vertex AI Search.
  • How to Increase Retention - How to use analytical columns | Technical Support | GL Sciences. (n.d.). GL Sciences.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Control pH During Method Development for Better Chromatography. (n.g.). Agilent.
  • Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study. (2018). PubMed.
  • A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. (n.d.). Fortis Technologies.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. (n.d.). ResearchGate.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. (2025). Benchchem.
  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF. (n.d.). ResearchGate.
  • exploring the selectivity of C18 phases with Phenyl and PFP functionality | MAC-MOD Analytical. (n.d.). MAC-MOD Analytical.
  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.). Sigma-Aldrich.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube.
  • A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. (2025). Benchchem.
  • Applications of Ultra High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. (2024). IntechOpen.
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com.
  • Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices. (2018). PMC.
  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent.
  • Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho.
  • Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. (2019). Looking at life with a scientific lens.
  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK | MAC-MOD Analytical. (n.d.). MAC-MOD Analytical.
  • Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography. (2025). PubMed.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Liquid Chromatography. (n.d.). Shimadzu.
  • Peak Fronting (Co elution) Troubleshooting. (2014). Chromatography Forum.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC.
  • LC-MS Resource Guide. (n.d.). Sigma-Aldrich.
  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks.
  • 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine. (n.d.). Molport.
  • Separation science and hyphenated techniques. (n.d.). McCullagh Research Group.
  • strategies for improving resolution of closely eluting compounds. (2025). Benchchem.
  • 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664. (n.d.). PubChem.
  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. (n.d.). PubChem.
  • Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples. (2010). PubMed.
  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. (2005). PubMed.
  • Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices. (2020). PubMed.
  • Hyphenated Techniques: Combining Mass Spectrometry with Separatio. (n.d.). Longdom Publishing.
  • 3-PyridazinaMine, 6-chloro-4-Methyl-. (2024). ChemBK.
  • 6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight. (2025). Benchchem.
  • Technical Support Center: Resolving Co-elution of Methylsyringin Isomers. (2025). Benchchem.
  • Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. (2015). eurl-pesticides.eu.
  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012). Royal Society of Chemistry.
  • Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices. (2020). ResearchGate.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Sigma-Aldrich.
  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (2020). LCGC International.

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Reference Data & Comparative Studies

Validation

Benchmarking the Novel Pyridazine Derivative 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (C-MBPA) Against Standard VEGFR-2 Inhibitors

Executive Summary & Mechanistic Context In early-stage drug discovery, identifying novel chemical scaffolds that can effectively disrupt oncogenic signaling pathways is a critical first step. Pyridazine derivatives have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In early-stage drug discovery, identifying novel chemical scaffolds that can effectively disrupt oncogenic signaling pathways is a critical first step. Pyridazine derivatives have emerged as highly privileged scaffolds in medicinal chemistry, frequently utilized in the design of potent receptor tyrosine kinase (RTK) inhibitors [5].

This guide provides an objective, data-driven benchmarking analysis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (hereafter referred to as C-MBPA ), a novel screening hit. We evaluate its performance as a putative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor against two FDA-approved, gold-standard reference compounds: Sorafenib and Sunitinib [1, 2, 4].

The Causality of the Target

VEGFR-2 is the primary mediator of tumor angiogenesis. Upon binding to the VEGF ligand, VEGFR-2 undergoes dimerization and autophosphorylation, triggering downstream cascades (PLC-γ and MAPK pathways) that drive endothelial cell proliferation. Small molecule inhibitors like Sorafenib, Sunitinib, and C-MBPA are designed to competitively bind to the intracellular ATP-binding pocket of the kinase domain, halting this signaling cascade [4].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLC-γ / PKC Pathway VEGFR2->PLCg Phosphorylation MAPK RAS / RAF / MEK / ERK Pathway VEGFR2->MAPK Phosphorylation Inhibitors Inhibitors: Sorafenib, Sunitinib, C-MBPA Inhibitors->VEGFR2 Blocks ATP Pocket Angiogenesis Angiogenesis & Proliferation PLCg->Angiogenesis MAPK->Angiogenesis

VEGFR-2 signaling pathway illustrating the ATP-competitive inhibition mechanism.

Experimental Validation Workflow

To ensure scientific integrity, we employ an orthogonal testing strategy. Biochemical assays confirm direct target engagement, while cellular assays validate membrane permeability and functional efficacy.

Workflow Prep 1. Compound Prep (C-MBPA, Sorafenib, Sunitinib) Kinase 2. In Vitro Kinase Assay (ADP-Glo Readout) Prep->Kinase Cellular 3. HUVEC Proliferation (Functional Validation) Kinase->Cellular Analysis 4. Data Analysis (IC50 & Selectivity Index) Cellular->Analysis

Step-by-step experimental workflow for benchmarking novel kinase inhibitors.

Protocol A: In Vitro VEGFR-2 Kinase Assay (ADP-Glo)

Causality: We utilize a luminescence-based ADP-Glo assay because it directly measures the byproduct of the kinase reaction (ADP). This eliminates interference from compound auto-fluorescence—a common artifact in early-stage screening of heterocyclic building blocks like C-MBPA [3].

Self-Validating System: The assay plate must include a "No-Enzyme Blank" to establish background luminescence (0% kinase activity) and a "Vehicle Control" (DMSO only) to establish maximum uninhibited kinase activity (100% activity).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x Kinase Buffer. Dilute recombinant human VEGFR-2 kinase domain to a working concentration.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of C-MBPA, Sorafenib, and Sunitinib in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Pre-Incubation: Add 2.5 µL of the VEGFR-2 enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (Poly Glu-Tyr) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30-minute incubation).

  • Readout: Measure luminescence on a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

Protocol B: Cellular Functional Assay (HUVEC Proliferation)

Causality: Biochemical assays do not account for cell permeability, efflux pumps, or metabolic stability. Human Umbilical Vein Endothelial Cells (HUVECs) serve as the gold-standard primary cell model to confirm that the inhibitor functionally halts VEGF-driven angiogenesis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs at 3,000 cells/well in a 96-well plate using endothelial basal medium supplemented with 2% FBS. Starve overnight.

  • Stimulation & Treatment: Treat cells with the serially diluted compounds (C-MBPA, Sorafenib, Sunitinib) and immediately stimulate with 20 ng/mL recombinant human VEGF-A.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP as a proxy for viable cell numbers. Calculate the cellular IC50.

Quantitative Data Presentation

The following table summarizes the benchmarking data. Sorafenib and Sunitinib exhibit highly optimized, nanomolar potency [1, 2]. As an early-stage screening hit, C-MBPA demonstrates moderate but distinct activity, validating the pyridazine core as a viable starting point for lead optimization.

CompoundTarget ProfileIn Vitro Kinase IC50 (nM)HUVEC Proliferation IC50 (nM)Selectivity Index (SI)*
Sorafenib VEGFR-2 / RAF90 ± 5120 ± 15>100
Sunitinib VEGFR-2 / PDGFR10 ± 215 ± 3>100
C-MBPA VEGFR-2 (Putative)345 ± 20850 ± 45~25

*Selectivity Index (SI) is calculated as the ratio of the IC50 in non-target normal human dermal fibroblasts (NHDF) versus the IC50 in HUVECs. A higher SI indicates a wider therapeutic window.

Discussion & Application Insights

Performance Analysis: Sunitinib remains the most potent biochemical inhibitor in this panel (IC50 = 10 nM), followed closely by Sorafenib (IC50 = 90 nM). Both reference compounds translate their biochemical potency efficiently into cellular efficacy, as evidenced by the tight correlation between their Kinase IC50 and HUVEC IC50 values.

Evaluation of C-MBPA: C-MBPA yields a biochemical IC50 of 345 nM. While it is ~4-fold less potent than Sorafenib, this is an expected profile for an unoptimized building block. The cellular IC50 (850 nM) indicates a slight drop-off in efficacy, likely due to suboptimal membrane permeability inherent to the secondary amine and methoxybenzyl moieties.

Structural Perspective: The 6-chloro-pyridazin-3-amine core of C-MBPA provides an excellent hinge-binding motif. Future medicinal chemistry efforts should focus on replacing the 6-chloro group with a bulkier lipophilic moiety to exploit the hydrophobic pocket adjacent to the ATP-binding site, and modifying the methoxybenzyl tail to improve hydrogen bonding with the DFG motif—strategies that historically transformed early hits into clinical candidates like Sorafenib[4, 5].

References

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond Future Oncology URL
  • Scientific Reports (PMC)
  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol BenchChem URL
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds Semantic Scholar URL
Comparative

reproducibility of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine assay results

Ensuring Assay Reproducibility for Pyridazine-Based Intermediates: A Comparative Guide on 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine Executive Summary In early-stage drug discovery, the reproducibility of high-through...

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Author: BenchChem Technical Support Team. Date: April 2026

Ensuring Assay Reproducibility for Pyridazine-Based Intermediates: A Comparative Guide on 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

Executive Summary

In early-stage drug discovery, the reproducibility of high-throughput screening (HTS) and structure-activity relationship (SAR) data is entirely dependent on the analytical and biochemical fidelity of the screening library. 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CAS 512803-51-9) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators. However, its structural features—specifically the acid-labile 4-methoxybenzyl (PMB) protecting group and the conjugated, electron-deficient pyridazine ring—present unique challenges in standard assay formats.

This guide objectively compares legacy analytical and screening platforms against advanced methodologies, providing researchers with self-validating protocols to ensure absolute reproducibility when evaluating this compound and its derivatives.

Part 1: Analytical Purity & Stability — Overcoming PMB Lability

The Causality of Analytical Failure

The PMB group is a standard amine protecting moiety, but it is susceptible to spontaneous cleavage under acidic conditions or prolonged storage in DMSO. Standard High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) often fails to accurately quantify the purity of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine. The intact molecule and its primary degradant (6-chloropyridazin-3-amine) share similar UV absorption profiles and can co-elute on standard C18 gradients, leading to a false overestimation of purity.

The Solution: UPLC-HRMS

Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) resolves this by utilizing sub-2 µm particle columns for superior chromatographic resolution and exact mass detection to distinguish the intact mass from the de-PMB degradant.

Table 1: Analytical Performance Comparison

MetricHPLC-UV (Legacy Standard)UPLC-HRMS (Advanced)
Resolution of PMB Degradants Poor (High co-elution risk)Excellent (Exact mass differentiation)
Limit of Detection (LOD) ~0.1% area<0.01% area
Run Time per Sample 10 - 15 minutes2 - 3 minutes
False Purity Risk High (Chromophore overlap)Negligible (m/z specific extraction)
Protocol 1: Self-Validating UPLC-HRMS Workflow

This protocol incorporates an internal standard to self-validate ionization efficiency and injection consistency.

  • Sample Preparation: Dissolve 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine in LC-MS grade Acetonitrile to 1 mg/mL. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.

  • Internal Standardization (Self-Validation Step): Spike the sample with 1 µg/mL of an isotopically labeled reference standard (e.g., 13C-caffeine) to monitor injection volume consistency and detect ionization suppression.

  • Chromatography: Inject 1 µL onto a C18 sub-2 µm column (e.g., 2.1 x 50 mm). Run a steep gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 2.5 minutes to ensure the elution of sticky PMB derivatives.

  • HRMS Detection: Operate the mass spectrometer in ESI+ mode. Scan m/z 100–1000 at a resolution of >60,000.

  • Data Processing: Extract exact mass chromatograms for the intact compound ([M+H]+ = 250.0742) and the de-PMB degradant ([M+H]+ = 130.0167). Validation Check: The assay run is only validated if the internal standard peak area variance is <5% across the batch.

Part 2: Biochemical Screening — Mitigating Pyridazine Autofluorescence

The Causality of Screening Artifacts

When 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is advanced into target engagement assays, legacy platforms like Fluorescence Polarization (FP) are highly vulnerable to interference[1]. The conjugated pyridazine system can absorb excitation light (inner filter effect) or emit short-lived autofluorescence in the blue/green spectrum, artificially altering the millipolarization (mP) readout and generating false positives.

The Solution: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this interference by utilizing lanthanide donors (e.g., Europium or Terbium)[2]. Lanthanides possess exceptionally long fluorescence lifetimes. By introducing a 50–100 µs time delay between the excitation pulse and the emission reading, all short-lived compound autofluorescence (<10 ns) completely decays[3]. The detector only captures the specific FRET signal from the target interaction, resulting in a robust, interference-free assay.

Table 2: HTS Performance Metrics (Target Engagement)

MetricFluorescence Polarization (FP)TR-FRET
Signal-to-Background (S/B) 3.0 - 5.0> 10.0
Z'-Factor (Robustness) 0.50 - 0.650.75 - 0.90
Compound Interference Rate 5% - 15% (Autofluorescence)< 1% (Time-gated elimination)
Readout Format Single wavelength (mP)Ratiometric (665 nm / 615 nm)
Protocol 2: Self-Validating TR-FRET Competitive Binding Assay

This protocol utilizes ratiometric readouts to internally correct for dispensing errors, ensuring self-validation per well.

  • Reagent Assembly: In a 384-well low-volume white microplate, combine the target protein (e.g., His-tagged kinase), a biotinylated tracer ligand, Europium-labeled anti-His antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Compound Addition: Use acoustic liquid handling to dispense 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (10 µM final concentration) directly from a 100% DMSO source plate. Keep the final DMSO concentration strictly at 1% to prevent solvent-induced PMB cleavage.

  • Equilibration: Seal and incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Time-Gated Detection: Excite the plate at 337 nm using a multi-mode plate reader. Apply a 50 µs delay gate to allow pyridazine autofluorescence to decay[3]. Measure emission at 615 nm (Donor) and 665 nm (Acceptor FRET).

  • Ratiometric Validation (Self-Validation Step): Calculate the TR-FRET ratio = (Emission 665 nm / Emission 615 nm) × 10,000. This ratiometric calculation internally corrects for minor well-to-well liquid dispensing errors and optical quenching[3]. Validation Check: The plate is validated for reproducibility only if the calculated Z'-factor between DMSO controls and positive inhibitor controls is >0.7[2].

Visualizing the Analytical & Screening Workflows

Workflow cluster_analytical Analytical QC Phase cluster_screening HTS Target Engagement Compound 6-chloro-N-(4-methoxybenzyl) pyridazin-3-amine HPLC HPLC-UV (Legacy) Risk: Co-eluting degradants Compound->HPLC Standard Route UPLC UPLC-HRMS (Advanced) Exact mass resolution Compound->UPLC Preferred Route FP FP Assay (Legacy) Risk: Autofluorescence HPLC->FP False Purity TRFRET TR-FRET (Advanced) Time-gated readout UPLC->TRFRET Verified Purity Hit Validated SAR Data FP->Hit High False Discovery Rate TRFRET->Hit Robust Z' > 0.7

Workflow comparing legacy vs. advanced assay platforms for pyridazine derivatives.

TRFRET_Mech Pulse Excitation Pulse (337 nm) Well Assay Well (Target + Compound) Pulse->Well Noise Compound Autofluorescence (Lifetime <10 ns) Well->Noise Signal Europium FRET Signal (Lifetime >1 ms) Well->Signal Gate Time Delay Gate (50 µs wait) Noise->Gate Decays rapidly Signal->Gate Persists Readout Clean Acceptor Emission (665 nm) Gate->Readout Interference-free measurement

TR-FRET mechanism utilizing a time delay to eliminate short-lived compound autofluorescence.

References

  • Source: sinobiological.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Profiling of 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine

Executive Summary & Structural Significance In drug metabolism and pharmacokinetics (DMPK) as well as forensic screening, establishing a robust, self-validating mass spectrometry (MS) profile is non-negotiable. 6-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In drug metabolism and pharmacokinetics (DMPK) as well as forensic screening, establishing a robust, self-validating mass spectrometry (MS) profile is non-negotiable. 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine (C₁₂H₁₂ClN₃O) presents a unique structural dichotomy: it couples an electron-deficient, halogenated heteroaromatic core (6-chloropyridazine) with a highly electron-rich protecting group (4-methoxybenzyl, or PMB).

This guide objectively compares the LC-MS/MS performance of this compound against structural alternatives, detailing the causality behind its fragmentation patterns and providing researchers with a self-validating framework for Multiple Reaction Monitoring (MRM) method development.

Mechanistic Fragmentation Dynamics

To optimize an assay, a Senior Application Scientist must first understand the thermodynamic causality behind the fragmentation. Under positive Electrospray Ionization (ESI+), the protonated precursor ion [M+H]⁺ appears at m/z 250.07 (for the ³⁵Cl isotope).

The Dominant Pathway: Benzylic C-N Cleavage

The most thermodynamically favorable fragmentation event is the heterolytic cleavage of the benzylic C-N bond. This yields the1[1].

  • Causality : The exceptional abundance of this fragment is driven by resonance stabilization. The para-methoxy group donates electron density into the aromatic ring, stabilizing the positive charge via an oxonium/tropylium hybrid structure. This makes the PMB group an exceptionally sensitive "mass tag" for 2[2].

The Secondary Pathway: Heterocyclic Core Retention

Alternatively, charge retention on the heteroaromatic ring produces the 6-chloropyridazin-3-amine fragment at m/z 130.01 . Further collision-induced dissociation (CID) of the chloropyridazine core typically results in the3, a characteristic signature of halogenated diazines[3]. Similar fragmentation behavior is consistently observed in 4[4].

The Self-Validating Isotopic Signature

Because the molecule contains a single chlorine atom, the precursor exhibits a classic ~3:1 isotopic distribution (³⁵Cl at m/z 250.07 and ³⁷Cl at m/z 252.07). A highly trustworthy assay will monitor both the 250.1 → 121.1 and 252.1 → 121.1 transitions. If the chromatographic peaks do not co-elute with a ~3:1 area ratio, the protocol self-diagnoses a co-eluting interference.

FragPathway Precursor Precursor [M+H]+ m/z 250.07 (35Cl) m/z 252.07 (37Cl) PMB_Frag 4-Methoxybenzyl Cation m/z 121.06 Precursor->PMB_Frag Low CE (15-20 eV) Benzylic C-N Cleavage Core_Frag 6-Chloropyridazin-3-amine m/z 130.01 Precursor->Core_Frag Medium CE (25-30 eV) Charge on Heterocycle Iso_Frag Isotopic Validation m/z 252.07 -> 121.06 Precursor->Iso_Frag Trust Check 3:1 Ratio Verification

MS/MS fragmentation logic and isotopic validation for 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine.

Objective Performance Comparison

How does the diagnostic utility of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine compare to its structural analogs? Table 1 evaluates its performance against two alternatives to demonstrate the specific advantages of the PMB-chloropyridazine combination.

  • Alternative A : 6-chloro-N-(benzyl)pyridazin-3-amine (Lacks the methoxy group).

  • Alternative B : N-(4-methoxybenzyl)butan-1-amine (Aliphatic core, lacks the chloropyridazine).

Table 1: Comparative MRM Performance and Diagnostic Utility
Compound FeaturePrimary MRM TransitionOptimal CE (eV)Sensitivity (Relative LOD)Diagnostic SpecificityCausality / Rationale
Target: PMB-Chloropyridazine 250.1 → 121.118Highest High PMB cation is highly stable; Cl isotope provides a secondary confirmation channel.
Alt A: Benzyl-Chloropyridazine 220.1 → 91.128ModerateMediumBenzyl cation (m/z 91) requires higher energy to form and is a common background ion, reducing S/N.
Alt B: PMB-Aliphatic Amine 194.2 → 121.115HighLowYields the same m/z 121.06 fragment, but lacks the halogen isotopic signature for self-validation.

Key Takeaway : The presence of the PMB group drastically lowers the required Collision Energy (CE) compared to standard benzyl groups. This maximizes the conversion efficiency of the precursor to the product ion, significantly improving the Limit of Detection (LOD) while the chlorine atom maintains high specificity.

Self-Validating Experimental Protocol

To establish a trustworthy, artifact-free quantitative assay, follow this step-by-step methodology. This protocol is designed to validate itself at each critical stage.

Step 1: Sample Preparation & Direct Infusion
  • Prepare a 1 µg/mL tuning solution of the compound in 50:50 Methanol:Water supplemented with 0.1% Formic Acid.

  • Infuse directly into the ESI source at a flow rate of 10 µL/min.

  • Validation Check : Perform a Q1 full scan (m/z 100–300). You must observe the m/z 250.1 and 252.1 peaks at a strict 3:1 ratio. If this ratio is skewed, it indicates source degradation, contamination, or formulation errors.

Step 2: Product Ion Scanning & CE Optimization
  • Isolate the ³⁵Cl precursor (m/z 250.1) in Q1.

  • Perform a product ion scan in Q3, ramping the Collision Energy (CE) from 10 eV to 50 eV.

  • Validation Check : At low energy (~18 eV), m/z 121.1 should dominate as the base peak. As CE approaches 30–35 eV, the m/z 130.1 fragment and subsequent dechlorination fragments will emerge as the PMB group is entirely blown apart.

Step 3: MRM Method Finalization & LC Integration
  • Set the Quantifier Transition : 250.1 → 121.1 (CE: 18 eV).

  • Set the Qualifier Transition 1 : 252.1 → 121.1 (CE: 18 eV).

  • Set the Qualifier Transition 2 : 250.1 → 130.1 (CE: 28 eV).

  • Validation Check : During LC-MS/MS analysis of biological or synthetic matrices, the chromatographic retention times for all three transitions must align within ±0.05 minutes. Furthermore, the Quant/Qual1 peak area ratio must remain ~3:1 across the entire calibration curve.

Protocol S1 1. Q1 Scan Verify 3:1 Cl Isotope S2 2. MS2 Scan Ramp CE (10-50 eV) S1->S2 S3 3. MRM Setup Quant & Qual Ions S2->S3 S4 4. LC-MS/MS Ratio Self-Validation S3->S4

Step-by-step self-validating LC-MS/MS method development workflow.

References

  • A Comparative Guide to the Structural Validation of N-(4-Methoxybenzyl)butan-1-amine using 2D NMR Spectroscopy.Benchchem.
  • MS-Based Molecular Networking of Designer Drugs as an Approach for the Detection of Unknown Derivatives for Forensic and Doping Applications: A Case of NBOMe Derivatives.Analytical Chemistry (ACS Publications).
  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes.Chemical Research in Toxicology (ACS Publications).
  • Confirmation of Identity by Gas Chromatography/Tandem Mass Spectrometry of Sulfathiazole, Sulfamethazine, Sulfachloropyridazine.Oxford Academic.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as an exercise in understanding molecular behavior. When working with 6-chloro-N-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as an exercise in understanding molecular behavior. When working with 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine (CAS: 512803-51-9) , generic safety guidelines are insufficient. You must design your operational and personal protective equipment (PPE) strategies around the specific physicochemical properties of the molecule.

This guide provides a causality-driven, self-validating framework for the safe handling, spill response, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why the compound is hazardous. 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine features two critical structural motifs:

  • Chloropyridazine Core: The halogenated heteroaromatic ring is highly electrophilic. This reactivity is useful for downstream coupling in drug discovery but makes the compound a potent irritant to biological tissues.

  • 4-Methoxybenzyl Moiety: This functional group significantly increases the lipophilicity (LogP) of the molecule, facilitating rapid dermal transport if the compound contacts bare skin, especially when dissolved in organic vehicles like DMSO or DMF.

According to its safety profile, this compound triggers four primary GHS hazard statements:

  • H302 (Harmful if swallowed): Acute systemic toxicity due to its biological activity as a kinase/receptor interacting intermediate.

  • H315 (Causes skin irritation): The secondary amine and electrophilic core react with proteins in the stratum corneum.

  • H319 (Causes serious eye irritation): Direct contact with the corneal epithelium causes rapid, localized inflammation.

  • H335 (May cause respiratory irritation): As a fine powder, the aerodynamic diameter of the particulates allows them to reach the upper respiratory tract, dissolving in mucosal fluid and causing localized pH changes.

Causality-Driven PPE Matrix

A standard PPE assessment must be scaled based on the operational state of the chemical (solid vs. solvated)[1]. When the compound is dissolved in a solvent like DMSO, the solvent acts as a carrier, bypassing the skin's natural aqueous barrier and necessitating upgraded hand protection.

Protection CategoryAnalytical Scale (<1g, Solid)Preparative Scale (>1g or Solvated)Mechanistic Rationale
Hand Protection Standard Nitrile (min 5 mil)Double-gloved Nitrile or Butyl RubberSolid particulates require a basic barrier; solvated compound in DMSO requires high chemical resistance to prevent rapid dermal transport.
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash GogglesPrevents H319 serious eye irritation from aerosolized dust or solvent splashing.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat + Tyvek SleevesMitigates static discharge during bulk powder transfer; prevents skin contact (H315).
Respiratory None (if inside fume hood)N95/P100 Particulate RespiratorPrevents inhalation of fine powders causing H335 respiratory irritation if engineering controls fail.

Operational Workflows & Handling Protocols

The following protocol is designed as a self-validating system . Every operational step includes a verification check to ensure the containment boundary has not been breached.

Step 1: Environmental Setup & Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Before opening the reagent bottle, verify the fume hood monitor reads a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is active or airflow is compromised.

Step 2: Anti-Static Weighing

  • Action: Use anti-static weigh boats or treat standard polystyrene boats with an anti-static gun. The lipophilic nature of the powder makes it prone to static cling, which can cause sudden aerosolization when a spatula is introduced.

  • Validation: Observe the powder behavior on the spatula. If the powder "jumps" or repels, stop and re-apply the anti-static treatment.

Step 3: Solubilization & Transfer

  • Action: If creating a stock solution, add the solvent (e.g., DMSO, DMF, or Methanol) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before vortexing or sonicating.

  • Validation: Inspect the exterior of the sealed vial against a contrasting dark background to ensure no particulate residue remains on the outer glass before removing it from the hood.

HandlingWorkflow Start 1. Environmental Verification Fume Hood Face Velocity: 80-100 fpm PPE 2. Don PPE Matrix Double Nitrile, Goggles, FR Lab Coat Start->PPE Weighing 3. Anti-Static Weighing Mitigate Aerosolization Risk PPE->Weighing Solubilization 4. Solubilization (DMSO/DMF) Execute in Closed System Weighing->Solubilization Waste 5. Waste Segregation Halogenated Organic Stream Solubilization->Waste

Workflow for the safe handling and solubilization of the pyridazinamine derivative.

Spill Response & Decontamination Plan

A spill of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine requires immediate, calculated action. The American Chemical Society (ACS) strictly advises against sweeping dry chemical powders, as this aerosolizes the compound and exacerbates inhalation risks.

Minor Spill Protocol (<50g solid or <50mL solvated)[2]:

  • Containment: Alert nearby personnel. If the spill is a powder, do not use a brush. If it is a liquid, encircle the spill with chemical absorbent pads or vermiculite to prevent spreading.

  • Neutralization/Absorption:

    • For Solids: Use the "damp wipe" method. Moisten a highly absorbent laboratory wipe with a compatible solvent (e.g., isopropanol or water) and gently lay it over the powder to trap it.

    • For Liquids: Allow the absorbent pads to fully wick the solvent.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse.

  • Validation: Wipe the cleaned area with a clean, dry pH strip moistened with distilled water. A neutral pH (approx. 7) indicates that residual reactive amines have been successfully removed.

Major Spill Protocol (>50g solid or >50mL solvated)[2]:

  • Evacuate the immediate laboratory area and close all doors.

  • Remove any contaminated clothing and utilize the emergency safety shower if dermal exposure occurred (rinse for a minimum of 15 minutes).

  • Contact Environmental Health and Safety (EHS) or the designated emergency spill response team immediately. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA).

SpillResponse Spill Spill Detected: 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine Assess Assess Spill Size & State Spill->Assess Minor Minor Spill (<50g / 50mL) Proceed with Lab Clean-up Assess->Minor Major Major Spill (>50g / 50mL) Evacuate & Contact EHS Assess->Major Solid Solid State Use Damp Wipe Method Minor->Solid Powder Liquid Liquid State (Solvated) Use Chemical Absorbent Pads Minor->Liquid Solution Decon Decontaminate Surface Wash with Soap & Water Solid->Decon Liquid->Decon

Decision tree and response pathway for chemical spills involving the target compound.

Waste Management & Disposal Plan

Because this molecule contains a covalently bound chlorine atom, it must be strictly segregated from standard organic waste to prevent the formation of highly toxic byproducts (e.g., dioxins) during incineration[3].

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, damp wipes, and empty reagent bottles in a designated, heavy-duty plastic container labeled clearly as "Hazardous Solid Waste: Halogenated Organics / Toxic Amines."

  • Liquid Waste: Any solvent mixtures containing this compound must be collected in a secondary-contained, chemically compatible carboy (e.g., HDPE). The waste ticket must explicitly list "Halogenated Organic Waste" and note the presence of the chloropyridazine derivative.

  • PPE Disposal: Nitrile gloves used during the handling of the pure solid should be treated as chemically contaminated solid waste, not general lab trash.

References

  • BLDpharm. "512803-51-9 | 6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine Hazard Documentation".
  • NextSDS. "6-Chloro-N-(4-methoxybenzyl)pyridazin-3-amine — Chemical Data".
  • University of California, San Diego (UCSD) Blink. "How to Handle Chemical Spills in Laboratories".
  • American Chemical Society (ACS). "Guide for Chemical Spill Response".
  • Iowa State University. "Chemical Handling and Storage".
  • Temple University. "Standard Operating Procedure: Laboratory Requirements for PPE".

Sources

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